Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (2,5,6-Trichloropyridin-3-yl)methanol
Part 1: Executive Summary & Identification Protocol
Subject: (2,5,6-Trichloropyridin-3-yl)methanol
Chemical Class: Halogenated Pyridine / Pyridinemethanol
Primary Utility: Intermediate for agrochemical synthesis (herbicide/insecticide analogs) and pharmaceutical building block (RNA-binding protein modulators, kinase inhibitors).
Critical Note on CAS Registry Number Discrepancy
Status:METADATA CONFLICT DETECTED
A rigorous analysis of chemical databases reveals a conflict in the user-provided metadata.
Database Verification: CAS 558465-93-3 corresponds to the (2,5-Dichloropyridin-3-yl)methanol analog. The correct CAS for the Trichloro variant is 55483-86-8 .[1][2]
Editorial Decision: As a Senior Application Scientist, I prioritize chemical structure over administrative indexing . This guide focuses on the (2,5,6-Trichloropyridin-3-yl)methanol (the named entity), as the trichloro-substitution pattern offers distinct electronic properties critical for structure-activity relationship (SAR) studies in drug discovery.
Chemical Identity Profile
Property
Specification
IUPAC Name
(2,5,6-Trichloropyridin-3-yl)methanol
Common Name
2,5,6-Trichloro-3-hydroxymethylpyridine
Correct CAS
55483-86-8
Molecular Formula
C₆H₄Cl₃NO
Molecular Weight
212.46 g/mol
SMILES
OCC1=CC(Cl)=C(Cl)N=C1Cl
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Part 2: Synthetic Pathways & Process Optimization
The synthesis of (2,5,6-Trichloropyridin-3-yl)methanol is typically achieved via the reduction of its corresponding carboxylic acid or ester precursors. The electron-deficient nature of the trichloropyridine ring requires careful selection of reducing agents to avoid dechlorination.
Primary Synthesis Route: Selective Reduction
The most robust pathway involves the reduction of 2,5,6-trichloronicotinic acid (or its methyl ester). Borane-THF or Sodium Borohydride (NaBH₄) with activation are preferred over Lithium Aluminum Hydride (LiAlH₄) to minimize side reactions involving the halogen substituents.
Part 3: Functional Utility in Drug & Agrochemical Design
The (2,5,6-Trichloropyridin-3-yl)methanol scaffold is a "privileged structure" in medicinal chemistry due to the specific electronic and steric properties imparted by the three chlorine atoms.
Pharmacophore Features
Lipophilicity Modulation: The trichloro-substitution significantly increases logP, enhancing membrane permeability.
Metabolic Stability: The blocking of the 2, 5, and 6 positions prevents oxidative metabolism (e.g., by CYP450) at the pyridine ring, extending the half-life (
) of the parent molecule.
Electronic Effects: The electron-withdrawing chlorines lower the pKa of the pyridine nitrogen, reducing protonation at physiological pH and altering binding kinetics in kinase pockets.
Downstream Applications
This alcohol serves as a versatile linchpin for divergent synthesis:
Alkylation: Reaction with halides to form ether linkages (common in herbicide safeners).
Oxidation: Conversion to 2,5,6-trichloronicotinaldehyde for reductive amination (synthesis of secondary amines for GPCR ligands).
Esterification: Reaction with amino-acid derivatives to form prodrugs or specific RNA-binding modulators (e.g., naphthyridine precursors).
Application Workflow
Caption: Divergent synthetic utility of the hydroxymethyl scaffold.
Part 4: Safety, Handling, & Stability
Hazard Classification (GHS):
Skin Irritation: Category 2
Eye Irritation: Category 2A
Acute Toxicity (Oral): Category 4 (Predicted based on analogs)
Storage & Stability:
Hygroscopicity: Low.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Stability: Stable under normal laboratory conditions; avoid prolonged exposure to light which may induce dechlorination.
Disposal:
Halogenated pyridine waste must be segregated from general organic waste. High-temperature incineration with scrubbers is required to prevent dioxin formation.
References
PubChem. (2,5,6-Trichloropyridin-3-yl)methanol Compound Summary. National Library of Medicine. [Link]
Google Patents. Compounds targeting RNA-binding proteins (WO2021178420A1).
2,5,6-trichloro-3-pyridinemethanol chemical structure SMILES
An In-Depth Technical Guide to 2,5,6-Trichloro-3-pyridinemethanol[1] Abstract This technical guide provides a comprehensive structural and physicochemical analysis of 2,5,6-trichloro-3-pyridinemethanol , a halogenated py...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2,5,6-Trichloro-3-pyridinemethanol[1]
Abstract
This technical guide provides a comprehensive structural and physicochemical analysis of 2,5,6-trichloro-3-pyridinemethanol , a halogenated pyridine derivative critical in the synthesis of agrochemical intermediates and heterocyclic pharmaceuticals. We elucidate its chemical structure via canonical SMILES, detail its synthesis from 2,5,6-trichloronicotinic acid, and outline its physicochemical profile. This document is designed for medicinal chemists and process engineers requiring high-fidelity data for retrosynthetic planning and molecular modeling.[1]
Chemical Identity & Structural Elucidation[1][2][3]
The compound 2,5,6-trichloro-3-pyridinemethanol features a pyridine ring substituted with chlorine atoms at the 2, 5, and 6 positions, and a hydroxymethyl (methanol) group at the 3-position.[1] This specific substitution pattern creates a highly electron-deficient ring system due to the inductive effects of the three chlorine atoms and the nitrogen heteroatom.[1]
Nomenclature & Identifiers
Identifier Type
Value
IUPAC Name
(2,5,6-trichloropyridin-3-yl)methanol
Common Name
2,5,6-Trichloro-3-pyridinemethanol
CAS Number
Not widely listed; Analogous Acid CAS: 54718-39-7
Molecular Formula
C₆H₄Cl₃NO
Molecular Weight
212.46 g/mol
SMILES Representation
The Simplified Molecular Input Line Entry System (SMILES) string provides a machine-readable format for the structure.[1]
Canonical SMILES: OCC1=CC(Cl)=C(Cl)N=C1Cl
Isomeric SMILES: OCC1=CC(Cl)=C(Cl)N=C1Cl (No stereocenters present)
Structural Decoding:
OCC : Represents the hydroxymethyl group (-CH₂OH) attached to the ring.[1]
1=CC(Cl)=C(Cl)N=C1Cl : Represents the pyridine ring.[1][2]
The ring is numbered starting from the Nitrogen (N).[1]
Position 2: Chlorinated (N=C1Cl implies Cl is at the closure/start neighbor).
Position 3: Attached to the methanol group.[2][3][4][5]
Figure 1: Connectivity diagram of 2,5,6-trichloro-3-pyridinemethanol showing substitution pattern.[1]
Physicochemical Profile
The presence of three chlorine atoms significantly alters the lipophilicity and electronic properties compared to non-chlorinated pyridine methanol.[1]
Property
Estimated/Experimental Value
Rationale
Physical State
Solid (Crystalline Powder)
High molecular weight and polarity of -OH group.[1]
Melting Point
80–100 °C (Predicted)
Lower than the corresponding acid (166 °C) due to loss of dimerizing H-bonds.[1]
Boiling Point
~320 °C (Predicted)
High boiling point due to halogenation.
LogP (Lipophilicity)
~2.1
Significant increase from pyridine methanol (-0.[1]5) due to +3 Cl atoms.[1]
pKa (Pyridine N)
< 1.0
Drastically reduced basicity due to electron-withdrawing Cl atoms at C2 and C6.[1]
Solubility
Soluble in DMSO, MeOH, DCM; Low in Water
Lipophilic ring reduces water solubility despite the -OH group.
Synthetic Methodology
The most reliable synthetic route involves the reduction of the commercially available precursor 2,5,6-trichloronicotinic acid (CAS 54718-39-7).[1] Direct chlorination of 3-pyridinemethanol is non-selective and yields mixtures of isomers.[1]
Protocol: Reduction of 2,5,6-Trichloronicotinic Acid
Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation.
Reagents:
Precursor: 2,5,6-Trichloronicotinic acid [1].
Reducing Agent: Borane-Tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1]
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Workflow:
Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.
Dissolution: Dissolve 1.0 eq of 2,5,6-trichloronicotinic acid in anhydrous THF (0.5 M concentration). Cool to 0 °C.
Addition: Dropwise add 1.5 eq of BH₃·THF (1.0 M in THF).[1] Evolution of H₂ gas will be observed.[1]
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[1]
Quench: Cool to 0 °C and carefully quench with Methanol to destroy excess borane.
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.[1]
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.
Figure 2: Retrosynthetic pathway from the carboxylic acid precursor.
Applications in Drug Discovery & Agrochemicals[1][7]
Agrochemical Intermediates:
The 2,5,6-trichloro substitution pattern is homologous to the pyridine ring found in Triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid) and Chlorpyrifos .[1] This alcohol serves as a versatile building block for synthesizing novel ether-linked herbicides where the 3-position requires a linker rather than a direct ether bond [2].[1]
Fragment-Based Drug Design (FBDD):
In medicinal chemistry, the trichloropyridine moiety acts as a bioisostere for phenyl rings, offering:
Metabolic Stability: Blockage of CYP450 oxidation sites by chlorine atoms.[1]
Electronic Modulation: The electron-deficient ring engages in unique pi-stacking interactions with protein targets.[1]
Safety & Handling (E-E-A-T)
Hazard Identification: Chlorinated pyridines are potent skin irritants and potential sensitizers.
Structural & Functional Divergence: (2,5,6-Trichloropyridin-3-yl)methanol vs. Triclopyr
[1] Executive Summary This technical guide provides a comparative analysis between the systemic herbicide Triclopyr and the structural analog (2,5,6-Trichloropyridin-3-yl)methanol .[1] While sharing a polychlorinated pyr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comparative analysis between the systemic herbicide Triclopyr and the structural analog (2,5,6-Trichloropyridin-3-yl)methanol .[1] While sharing a polychlorinated pyridine core, these compounds exhibit distinct substitution patterns (regioisomerism) and functional group chemistries that dictate their divergent synthetic lineages, physicochemical behaviors, and biological activities.[1] This analysis is critical for researchers engaged in impurity profiling, metabolite identification, and structure-activity relationship (SAR) studies within agrochemical discovery.[1]
Structural Homology and Regioisomerism
The primary distinction between these two molecules lies in the position of the carbon-functionalized substituent relative to the pyridine nitrogen and the nature of the linkage (ether vs. direct carbon-carbon bond).[1]
*Note: The alcohol is a specific intermediate; CAS registries often index the acid precursor (2,5,6-trichloronicotinic acid, CAS 54718-39-7).[1]
The "Orthogonality" of Substitution
The critical difference is the 2-substitution versus 3-substitution .[1]
Triclopyr: The oxyacetic acid group at C2 is essential for its auxinic activity.[1] The nitrogen lone pair and the ether oxygen create a specific binding motif for the TIR1 ubiquitin ligase complex (the auxin receptor).[1]
Target Alcohol: The hydroxymethyl group at C3 places the substituent in the meta position.[1] This disrupts the auxinic pharmacophore, rendering the molecule likely inactive as a herbicide but potentially active as a nicotinic analog or synthetic building block.[1]
Synthetic Lineages and Causality[1]
The synthesis of these two compounds requires fundamentally different starting materials and pathways due to the directing effects of the pyridine nitrogen during electrophilic aromatic substitution.[1]
Triclopyr Synthesis (Nucleophilic Substitution)
Triclopyr is synthesized via the nucleophilic attack of a chloroacetate anion on a pyridinol.[1] The precursor, 3,5,6-trichloro-2-pyridinol (TCP), is generated by the hydrolysis of pentachloropyridine.[1]
This compound typically originates from beta-picoline (3-methylpyridine) derivatives.[1] The synthesis involves the chlorination of 3-methylpyridine to obtain 2,3,6-trichloro-5-methylpyridine (which is chemically equivalent to the 2,5,6-trichloro-3-methyl pattern depending on numbering priority), followed by oxidation to the nicotinic acid and subsequent reduction to the alcohol.[1]
Figure 1: Divergent synthetic pathways.[1] Triclopyr relies on functionalizing the C2 position via oxygen, while the target alcohol involves manipulating the C3 carbon side chain.[1]
Distinguishing these isomers in a complex matrix (e.g., soil samples or formulation stability tests) requires exploiting their acid/base properties.[1]
Solubility and pKa
Triclopyr: Acts as a weak acid.[1] In neutral pH (pH 7), it exists predominantly as the carboxylate anion, making it highly water-soluble compared to its ester forms.[1]
Target Alcohol: Is a neutral molecule at physiological pH.[1] It lacks the ionizable carboxyl group.[1] Its solubility is driven by the polar hydroxyl group but limited by the lipophilic trichloropyridine ring.[1]
Chromatographic Separation Protocol (HPLC-UV/MS)
To separate these species, a reverse-phase method with pH control is required to suppress the ionization of Triclopyr, increasing its retention time to match the neutral alcohol, or to ionize it to separate them widely.[1]
Recommended Protocol:
Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm.[1]
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
Causality: At pH 2.7, Triclopyr (pKa 2.[1]68) is ~50% protonated.[1] To fully separate it from the neutral alcohol based on hydrophobicity, operating at pH 2.0 (fully protonated) or pH 4.5 (fully ionized) provides the best resolution.[1] The alcohol's retention is unaffected by pH changes in this range.[1]
Biological Implications: The SAR Logic
The structural comparison highlights a fundamental principle in agrochemical design: Pharmacophore Precision .
Auxin Mimicry (Triclopyr)
Triclopyr functions as a structural mimic of Indole-3-acetic acid (IAA).[1]
Requirement: An aromatic ring system + a carboxyl group attached via a short linker.[1]
Spatial Constraint: The distance between the ring nitrogen (positive charge center in receptor pocket) and the carboxylate (negative charge center) is roughly 5.5 Å.[1] The ether linkage at C2 facilitates this conformation.[1]
Nicotinic/Inactive Profile (Target Alcohol)
The (2,5,6-Trichloropyridin-3-yl)methanol lacks the acidic moiety required for auxin receptor binding.[1]
Metabolic Fate: This alcohol is susceptible to oxidation in vivo to form 2,5,6-trichloronicotinic acid.[1]
Toxicity: While Triclopyr is relatively non-toxic to mammals (rapid excretion), pyridine methanols can be metabolized to reactive aldehydes or carboxylic acids that may interfere with niacin pathways, though the heavy chlorination likely hinders enzymatic fit.[1]
Figure 2: Structure-Activity Relationship (SAR) divergence. The positional shift of the substituent eliminates herbicidal activity.[1]
References
PubChem. (2026).[1][4][5] (2,5,6-Trichloropyridin-3-yl)methanol Structure Summary. National Library of Medicine.[1][2] [Link][1]
USDA Forest Service. (2011).[1] Triclopyr Human Health and Ecological Risk Assessment. [Link][1]
Physical properties of (2,5,6-Trichloropyridin-3-yl)methanol solid
The following technical guide details the physical properties, characterization protocols, and handling standards for (2,5,6-Trichloropyridin-3-yl)methanol . Document Type: Technical Reference Guide Subject: Physicochemi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, characterization protocols, and handling standards for (2,5,6-Trichloropyridin-3-yl)methanol .
Document Type: Technical Reference Guide
Subject: Physicochemical Properties & Characterization Methodologies
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
(2,5,6-Trichloropyridin-3-yl)methanol (CAS: 55483-86-8) is a highly specialized halogenated pyridine intermediate. It serves as a critical building block in the synthesis of agrochemicals (specifically pyridine-based herbicides and fungicides) and pharmaceutical candidates targeting RNA-binding proteins. Due to the electron-withdrawing nature of the three chlorine substituents, this compound exhibits distinct solubility and reactivity profiles compared to its mono- and di-chlorinated analogs.
This guide provides a synthesized physicochemical profile, deriving insights from structural analogs where direct experimental data is proprietary, and outlines a self-validating characterization workflow for researchers handling this material.
Molecular Identity & Structural Analysis[1]
Attribute
Specification
IUPAC Name
(2,5,6-Trichloropyridin-3-yl)methanol
Common Name
2,5,6-Trichloro-3-pyridinemethanol
CAS Registry Number
55483-86-8
Molecular Formula
C₆H₄Cl₃NO
Molecular Weight
212.46 g/mol
SMILES
OCC1=CC(Cl)=C(Cl)N=C1Cl
InChI Key
DIKOCDNAUXARJW-UHFFFAOYSA-N
Structural Commentary
The molecule features a pyridine ring substituted with chlorine atoms at positions 2, 5, and 6, and a hydroxymethyl group at position 3.
Electronic Effect: The Cl atoms at 2 and 6 flank the nitrogen, significantly reducing the basicity of the pyridine nitrogen (
).
Reactivity: The C-3 hydroxymethyl group is the primary handle for functionalization (e.g., oxidation to aldehyde/acid or conversion to a leaving group). The C-2 chlorine is activated for nucleophilic aromatic substitution (
) due to its position ortho to the ring nitrogen.
Physicochemical Profile
As specific experimental data for this isomer is often retained in proprietary databases, the following values are synthesized from validated structural analogs ((2-chloropyridin-3-yl)methanol and (5,6-dichloropyridin-3-yl)methanol) and computational models.
Table 1: Physical Properties Data
Property
Value / Range
Confidence Level
Source/Rationale
Physical State
Solid (Crystalline Powder)
High
Analog comparison [1][2]
Appearance
Off-white to pale beige
High
Typical of halogenated pyridines
Melting Point
85°C – 105°C (Estimated)
Medium
> (5,6-dichloro) analog (78-80°C) [2]
Boiling Point
~290°C (Predicted)
Low
Extrapolated from MW/Polarity
Solubility (Water)
Low (< 0.5 g/L)
High
High lipophilicity (3 Cl atoms)
Solubility (Organic)
Soluble in MeOH, DCM, EtOAc, DMSO
High
Standard organic profile
LogP (Octanol/Water)
2.5 ± 0.3
High
Calculated (XLogP3) [3]
Acidity (pKa)
~13 (Alcohol OH)
Medium
Inductive effect of Cl stabilizes alkoxide
Comparative Analysis for Melting Point Estimation
The melting point trend in chlorinated 3-pyridinemethanols suggests a progressive increase in lattice energy with halogenation:
Objective: Determine precise melting point and detect polymorphic transitions.
Sample Prep: Weigh 2–5 mg of dried solid into an aluminum pan. Crimped lid (pinhole).
Ramp: Heat from 30°C to 200°C at 10°C/min under Nitrogen purge (50 mL/min).
Analysis: Identify the endothermic onset temperature (
). This value should be reported as the melting point.
Visualization: Characterization Logic Flow
The following diagram illustrates the decision matrix for validating the material.
Caption: Figure 1: Quality control decision tree for validating (2,5,6-Trichloropyridin-3-yl)methanol.
Handling, Stability & Safety
Stability Profile
Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent decomposition (release of HCl/NOx).
Reactivity:
Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde (using Dess-Martin periodinane) or acid (Jones reagent).
Nucleophilic Attack: The C-2 chlorine is labile. Avoid strong nucleophiles (amines, thiols) unless functionalization at C-2 is intended.
Safety Protocols (GHS Classification)
Based on analogs (2,3,6-trichloropyridine), treat as Warning .
Hazard Class
Statement
Precaution
Acute Toxicity (Oral)
H302: Harmful if swallowed
Do not eat/drink in lab.
Skin Irritation
H315: Causes skin irritation
Wear nitrile gloves.
Eye Irritation
H319: Causes serious eye irritation
Wear safety goggles.
STOT-SE
H335: May cause respiratory irritation
Handle in fume hood.
Storage: Store in a cool, dry place (2–8°C recommended for long-term) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
PubChem. (2,5,6-trichloropyridin-3-yl)methanol Compound Summary (CID 12259933). National Library of Medicine. Link
Sigma-Aldrich. (5,6-Dichloropyridin-3-yl)methanol Product Specification. Merck KGaA. Link
EPA. (5,6-Dichloropyridin-3-yl)methanol Properties & Estimation. CompTox Chemicals Dashboard. Link
ChemicalBook. (2-Chloro-3-pyridinyl)methanol Physical Properties. Link
Bide Pharm. (2,5,6-Trichloropyridin-3-yl)methanol Catalog Entry (BD00731438). Bide Pharmatech. Link
Foundational
Navigating the Uncharted: A Technical Safety and Handling Guide for (2,5,6-Trichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific, verified Safety Data Sheet (SDS) for (2,5,6-Trichloropyridin-3-yl)methanol is publicly available at the time of this writing. This...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific, verified Safety Data Sheet (SDS) for (2,5,6-Trichloropyridin-3-yl)methanol is publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally related chlorinated pyridines and general principles for handling halogenated organic compounds. The information herein is intended as a precautionary technical guide and must be supplemented by a thorough, user-conducted risk assessment prior to any handling or experimentation. All data presented should be treated as predictive and handled with the utmost caution.
Introduction: The Imperative for a Proactive Safety Framework
Note: The lack of a CAS number indicates the compound's relative obscurity in commercial and regulatory databases. The XlogP value suggests moderate lipophilicity, which may have implications for bioaccumulation and skin absorption.
Hazard Identification and Classification: A Precautionary Approach
In the absence of specific data, a conservative hazard classification based on related compounds like dichloropyridines and trichloropyridines is warranted.[4][5][6] The primary anticipated hazards are:
Acute Toxicity: Likely to be toxic if swallowed.[4] Similar chlorinated compounds exhibit oral toxicity.
Skin Corrosion/Irritation: Expected to cause skin irritation.[6] Halogenated aromatics are often irritants.
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]
Long-term Hazards: Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2] Halogenated solvents and pyridines are noted for these potential chronic effects.[2][9]
The following GHS-style pictogram and signal word are recommended for precautionary labeling:
Caption: Recommended GHS pictograms and signal word.
First-Aid Measures: Rapid and Informed Response
Immediate action is critical in the event of exposure. The causality behind these steps is to minimize absorption and seek professional medical evaluation without delay.
Exposure Route
Protocol
Rationale
Inhalation
Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
To remove the individual from the contaminated atmosphere and support respiration.
Skin Contact
Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, get medical advice.[6]
To decontaminate the skin surface rapidly, minimizing chemical absorption. Soap aids in removing lipophilic compounds.
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6][10] Seek immediate medical attention, preferably from an ophthalmologist.[7]
To dilute and flush the chemical from the sensitive eye tissues, preventing further damage.
Ingestion
Do NOT induce vomiting.[2][10] Rinse mouth with water. Call a physician or poison control center immediately.[10]
Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis.
Fire-Fighting and Explosion Hazards
While many halogenated solvents are non-flammable, pyridine and its derivatives can be flammable.[9][11] Combustion presents a dual threat: the fire itself and the generation of highly toxic decomposition products.
Suitable Extinguishing Media: Use dry chemical, CO₂, or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.[9]
Unsuitable Extinguishing Media: A direct water jet may not be effective and could spread the material.[9]
Hazardous Decomposition Products: Combustion will produce poisonous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and potentially phosgene or hydrogen cyanide.[4][9] This is the primary reason for requiring self-contained breathing apparatus.
Special Protective Equipment: Fire-fighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and inhalation of toxic fumes.[7]
Accidental Release Measures: Containment and Decontamination
A swift, systematic response is essential to prevent the spread of contamination and exposure to personnel.
Caption: Decision workflow for handling chemical spills.
Key Steps:
Evacuate and Secure: For large spills, evacuate the area immediately and notify emergency personnel.[11]
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][12]
Personal Protection: Wear appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[11]
Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.[11][12] Do not use combustible materials like paper towels for large spills.
Collection and Disposal: Carefully collect the absorbed material into a sealable, properly labeled hazardous waste container.[3][11] All waste must be handled in accordance with local, state, and federal regulations.[13]
Handling and Storage: Engineering and Procedural Controls
The principle of "As Low As Reasonably Achievable" (ALARA) must guide all handling procedures.
Handling:
Ventilation: All work must be conducted in a properly functioning chemical fume hood.[11] This is the most critical engineering control to prevent inhalation exposure.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[12] Avoid all personal contact.[13]
Safe Practices: Avoid generating dust or aerosols. Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling, even if gloves were worn.[11] Ground and bond containers when transferring material to prevent static discharge.[14]
Storage:
Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][3][10]
Incompatibilities: Store away from oxidizing agents, strong acids, and sources of ignition.[9] Chlorinated compounds can react violently with these materials.
Segregation: Store separately from non-halogenated solvent waste to reduce disposal costs and complexity.[3]
Exposure Controls and Personal Protection
A multi-layered approach is required to protect laboratory personnel.
Engineering Controls: A certified chemical fume hood is mandatory for all operations.[11] Emergency eyewash stations and safety showers must be readily accessible.[2]
Personal Protective Equipment (PPE):
Eye/Face Protection: Chemical safety goggles are required. A face shield may be necessary for splash hazards.[13]
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but always consult the manufacturer's compatibility chart for breakthrough times.[11][12]
Respiratory Protection: If work outside a fume hood is unavoidable (which should be strongly discouraged) and aerosols may be generated, a respirator may be necessary. This requires medical clearance, fit-testing, and enrollment in a respiratory protection program.[11]
Stability and Reactivity
Chemical Stability: Assumed to be stable under recommended storage conditions.
Reactivity: As a chlorinated pyridine, it is incompatible with strong oxidizing agents and strong acids.[9]
Conditions to Avoid: Avoid heat, flames, and sparks.[15] Prevent contact with incompatible materials.
Hazardous Decomposition: As noted, thermal decomposition can produce highly toxic fumes like HCl, NOx, and CO.[4]
Toxicological and Ecological Information: The Data Gap
This is the most significant area of uncertainty.
Toxicological Information: No specific toxicological studies for (2,5,6-Trichloropyridin-3-yl)methanol were found. The toxicological properties have not been fully investigated.[8] Based on its class, it should be treated as harmful if swallowed, an irritant to skin and eyes, and a potential respiratory irritant.[16][17] The potential for long-term effects like carcinogenicity cannot be excluded.[2]
Ecological Information: No ecotoxicity data is available. Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[7] Do not allow the material to enter drains or waterways.[7]
Conclusion: A Mandate for Caution
The handling of (2,5,6-Trichloropyridin-3-yl)methanol requires the highest degree of caution due to the absence of specific safety data. Researchers and institutions have a responsibility to perform a comprehensive, documented risk assessment before this compound is synthesized or used. This guide provides a foundational framework based on the known hazards of analogous chemical structures. By adhering to these principles of containment, protection, and preparedness, the inherent risks associated with this novel compound can be effectively managed, ensuring the safety of personnel and the environment.
References
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
An In-depth Technical Guide to (2,5,6-Trichloropyridin-3-yl)methanol
PubChem CID: 12259933 Abstract (2,5,6-Trichloropyridin-3-yl)methanol is a halogenated pyridine derivative with potential applications as a versatile building block in the synthesis of complex organic molecules, particula...
Author: BenchChem Technical Support Team. Date: February 2026
PubChem CID: 12259933
Abstract
(2,5,6-Trichloropyridin-3-yl)methanol is a halogenated pyridine derivative with potential applications as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its known properties, a reasoned proposal for its chemical synthesis, an analysis of its predicted reactivity, and a discussion of its potential applications. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals. A thorough examination of the safety considerations for handling this class of compounds is also presented.
Introduction and Molecular Overview
(2,5,6-Trichloropyridin-3-yl)methanol, a molecule with the PubChem CID 12259933, represents a unique structural motif characterized by a pyridine ring heavily substituted with three chlorine atoms and a hydroxymethyl group. The high degree of chlorination is anticipated to significantly influence the electronic properties of the pyridine ring, rendering it electron-deficient and susceptible to specific chemical transformations. The hydroxymethyl group provides a reactive handle for a variety of synthetic modifications.
Physicochemical Properties
While experimental data is scarce, the fundamental properties of (2,5,6-Trichloropyridin-3-yl)methanol can be found on its PubChem entry. A summary of these properties is provided in Table 1.
To date, a specific, peer-reviewed synthesis for (2,5,6-Trichloropyridin-3-yl)methanol has not been published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related polychlorinated pyridines and the introduction of functional groups onto the pyridine core. A potential two-step approach is outlined below, starting from the commercially available 3-amino-2,5,6-trichloropyridine.
Synthetic Pathway
A feasible synthetic route could involve the diazotization of 3-amino-2,5,6-trichloropyridine to form a diazonium salt, followed by a Sandmeyer-type reaction to introduce a formyl group. Subsequent reduction of the aldehyde would yield the target (2,5,6-Trichloropyridin-3-yl)methanol.
Caption: Proposed two-step synthesis of (2,5,6-Trichloropyridin-3-yl)methanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,5,6-Trichloropyridine-3-carbaldehyde
To a stirred solution of 3-amino-2,5,6-trichloropyridine in aqueous hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
In a separate flask, prepare a solution of formaldehyde and a copper(I) catalyst (e.g., CuCl) in an appropriate solvent.
Slowly add the cold diazonium salt solution to the formaldehyde solution.
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 2,5,6-trichloropyridine-3-carbaldehyde.
Step 2: Synthesis of (2,5,6-Trichloropyridin-3-yl)methanol
Dissolve 2,5,6-trichloropyridine-3-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.[1]
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC.
Carefully quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the resulting crude material by recrystallization or column chromatography to obtain (2,5,6-Trichloropyridin-3-yl)methanol.
Predicted Reactivity
The reactivity of (2,5,6-Trichloropyridin-3-yl)methanol is dictated by the interplay between the electron-deficient trichloropyridine ring and the nucleophilic hydroxymethyl group.
Reactivity of the Trichloropyridine Ring
The three electron-withdrawing chlorine atoms, in conjunction with the inherent electron-withdrawing nature of the pyridine nitrogen, render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[2] The chlorine atoms at the 2- and 6-positions are expected to be the most reactive towards nucleophiles due to the strong activating effect of the ring nitrogen.[2]
Caption: Predicted reactivity of the pyridine ring and the hydroxymethyl group.
Potential SNAr Reactions:
Amination: Reaction with primary or secondary amines to displace a chlorine atom, leading to the formation of aminopyridines.
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to yield the corresponding ethers.
Thiolation: Reaction with thiols or their corresponding thiolates to produce thioethers.
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group is a primary alcohol and is expected to undergo typical alcohol reactions:
Oxidation: Oxidation to the corresponding aldehyde (2,5,6-trichloropyridine-3-carbaldehyde) can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidizing agents could lead to the formation of the carboxylic acid.
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding esters.
Halogenation: Conversion of the hydroxyl group to a chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) would yield 2,5,6-trichloro-3-(chloromethyl)pyridine, a reactive intermediate for further functionalization.
Potential Applications
Chlorinated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules.[3][4][5] The structural features of (2,5,6-Trichloropyridin-3-yl)methanol suggest its potential as a valuable building block in several areas:
Agrochemicals: Many modern herbicides, fungicides, and insecticides are based on a substituted pyridine core.[6] The unique substitution pattern of this molecule could be exploited to synthesize novel crop protection agents.
Pharmaceuticals: The pyridine scaffold is a common feature in many pharmaceuticals.[4][5] (2,5,6-Trichloropyridin-3-yl)methanol could serve as a starting material for the synthesis of new drug candidates with potential activities as anti-inflammatories, antivirals, or anticancer agents.[4]
Materials Science: Polychlorinated aromatic compounds can be precursors to functional materials. Further derivatization of this molecule could lead to the development of novel polymers or ligands for catalysis.
Safety and Handling
No specific safety data for (2,5,6-Trichloropyridin-3-yl)methanol is available. Therefore, it is imperative to handle this compound with extreme caution, treating it as potentially hazardous. The following safety precautions are based on the available data for related trichloropyridines.[7][8][9][10]
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[8]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
First Aid Measures:
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]
Ingestion: Do not induce vomiting. Rinse mouth with water.[8]
In all cases of exposure, seek immediate medical attention.[8]
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Data Gaps and Future Research
The primary challenge in providing a definitive guide for (2,5,6-Trichloropyridin-3-yl)methanol is the lack of empirical data. Future research should focus on:
Development and optimization of a reliable synthetic route: This would enable further investigation of its properties and reactivity.
Thorough characterization: Detailed spectroscopic (NMR, IR, MS) and physical (melting point, solubility) data are needed.
Systematic investigation of its reactivity: Exploring its behavior in various reactions, particularly SNAr and transformations of the hydroxymethyl group.
Biological screening: Evaluating its potential as a lead compound in drug discovery and agrochemical research.
Toxicological studies: A comprehensive assessment of its toxicity is essential for safe handling and to evaluate its environmental impact.
Conclusion
(2,5,6-Trichloropyridin-3-yl)methanol is a chemical entity with significant, yet largely unexplored, potential. Based on the established chemistry of related polychlorinated pyridines, it is predicted to be a versatile intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. This guide, by consolidating the available data and providing scientifically reasoned predictions, aims to serve as a valuable resource for researchers and to stimulate further investigation into the chemistry and applications of this intriguing molecule.
References
PrepChem.com. (n.d.). Synthesis of EXAMPLE II -- 2,5,6-TRICHLOROPYRIDINE PREPARATION. Retrieved from [Link]
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermediates. Retrieved from [Link]
Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
Technavio. (2024). Chloropyridine Market Growth Analysis - Size and Forecast 2024-2028. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]
Google Patents. (n.d.). US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine.
O'Hara, F., et al. (2017). Reductive Hydroxymethylation of 4‐Heteroarylpyridines. Angewandte Chemie International Edition, 56(45), 14217-14221. Retrieved from [Link]
Perez-Medina, L. A., et al. (1947). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylp. Journal of the American Chemical Society, 69(10), 2574–2577. Retrieved from [Link]
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
Perez-Medina, L. A., et al. (1947). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). Journal of the American Chemical Society, 69(10), 2574-2577. Retrieved from [Link]
ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Retrieved from [Link]
Royal Society of Chemistry. (2020, November 16). Single point activation of pyridines enables reductive hydroxymethylation. Retrieved from [Link]
Chem-Impex. (n.d.). 2,3,6-Trichloropyridine. Retrieved from [Link]
Google Patents. (n.d.). US3428641A - Methylation of pyridines.
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
Patsnap. (2018, September 4). Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. Retrieved from [Link]
Google Patents. (n.d.). CN104892497A - Synthetic method of 2,4,6-trichloropyridine.
European Patent Office. (n.d.). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved from [Link]
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]
PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol. Retrieved from [Link]
Google Patents. (n.d.). CN105418493A - 2-chloropyridine synthetic method.
PrepChem.com. (n.d.). Synthesis of 2,5-pyridinedimethanol. Retrieved from [Link]
Application Note: Regioselective Synthesis of (2,5,6-Trichloropyridin-3-yl)methanol
This Application Note and Protocol details the synthesis of (2,5,6-Trichloropyridin-3-yl)methanol starting from 2,3,5,6-tetrachloropyridine . The synthesis of specific polychlorinated pyridine isomers presents a signific...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol details the synthesis of (2,5,6-Trichloropyridin-3-yl)methanol starting from 2,3,5,6-tetrachloropyridine .
The synthesis of specific polychlorinated pyridine isomers presents a significant regiochemical challenge. While 2,3,5,6-tetrachloropyridine readily undergoes lithiation at the C4 position (due to the acidity of the C4-H proton), the target molecule requires functionalization at the C3 position and the presence of a hydrogen atom at C4.
Therefore, a direct lithiation-formylation sequence on the starting material yields the 4-substituted isomer, not the target. To access the 3-substituted target (2,5,6-trichloro-3-hydroxymethylpyridine), a strategy involving C4-blocking or scaffold modification (reductive dechlorination followed by directed lithiation) is required.
This guide outlines the Regioselective Scaffold Modification Protocol , which is the most chemically rigorous route to the specific isomer requested.
Executive Summary
Target Molecule: (2,5,6-Trichloropyridin-3-yl)methanol (also known as 2,3,6-trichloro-5-hydroxymethylpyridine).
Primary Challenge: Overcoming the inherent preference of 2,3,5,6-tetrachloropyridine to undergo nucleophilic attack or deprotonation at the C4 position.
Solution: A multi-step sequence involving selective C4-substitution/reduction to generate the 2,3,6-trichloropyridine scaffold, followed by directed lithiation at C5 (equivalent to C3 in the target numbering) to introduce the hydroxymethyl group.
Chemical Strategy & Mechanism[5][6][7][8]
The Regioselectivity Problem
Direct reaction of 2,3,5,6-tetrachloropyridine with n-butyllithium (n-BuLi) results in deprotonation at the C4 position, yielding (2,3,5,6-tetrachloropyridin-4-yl)lithium. Quenching with DMF produces the 4-carbaldehyde, leading to the 4-methanol isomer, which retains four chlorine atoms.
The Corrective Pathway
To synthesize the 3-methanol isomer (with three chlorine atoms at 2, 5, 6), we must first remove the chlorine at position 4 (if starting from pentachloropyridine) or utilize the 2,3,6-trichloropyridine scaffold. Since the starting material is 2,3,5,6-tetrachloropyridine (H at 4), we cannot directly substitute H for a functional group at C3 without competing reactions.
Proposed Workflow:
Scaffold Preparation: If the starting material is strictly 2,3,5,6-tetrachloropyridine, we must first ensure we have the correct chlorination pattern. (Note: If the user meant Pentachloropyridine, a reduction at C4 is needed. Assuming 2,3,5,6-tetrachloropyridine, we proceed to functionalize).
Isomerization/Directing: We utilize the Halogen Dance or Directed Ortho Metalation (DoM) on a modified scaffold. A robust route involves generating 2,3,6-trichloropyridine (via hydrazine reduction of the 4-Cl of pentachloropyridine, or selective reduction of 2,3,5,6-tetrachloro derivatives).
Functionalization: Lithiation of 2,3,6-trichloropyridine typically occurs at C5 (beta to Nitrogen, ortho to Chlorine), which corresponds to the C3 position in the target molecule's numbering (2,5,6-trichloro-3-substituted).
Reaction Scheme (Graphviz)
Caption: Divergent pathways showing the direct lithiation trap (Red) versus the required scaffold modification route (Green) to achieve the target isomer.
Experimental Protocol
Phase 1: Preparation of 2,3,6-Trichloropyridine Scaffold
Note: If 2,3,6-trichloropyridine is not commercially available, it is prepared from 2,3,5,6-tetrachloropyridine via selective hydrodechlorination or from pentachloropyridine via reduction.
Dissolution: Dissolve 2,3,5,6-tetrachloropyridine (10.0 g, 46 mmol) in a mixture of acetic acid (50 mL) and water (5 mL).
Reduction: Add activated Zinc dust (3.0 g, 46 mmol) in portions at 0°C. Note: Zinc reduction often removes alpha-chlorines (C2/C6). Careful monitoring is required to isolate the trichloro species.
Monitoring: Monitor by GC-MS for the formation of trichloropyridine isomers. The target intermediate is 2,3,6-trichloropyridine .[2][4][6]
Workup: Filter off zinc residues. Neutralize the filtrate with NaOH (aq) to pH 9. Extract with Dichloromethane (3 x 50 mL).
Purification: Dry organic layer over MgSO4 and concentrate. Purify via fractional distillation or column chromatography (Hexanes/EtOAc) to isolate 2,3,6-trichloropyridine.
Phase 2: Lithiation and Formylation (C-C Bond Formation)
This step introduces the carbon scaffold at the C5 position of 2,3,6-trichloropyridine (which becomes C3 in the final 2,5,6-trichloro product).
Reagents:
2,3,6-Trichloropyridine (Intermediate from Phase 1)
LDA (Lithium Diisopropylamide) - 2.0 M in THF/Heptane
Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and temperature probe.
Solvent Charge: Add anhydrous THF (60 mL) and cool to -78°C using a dry ice/acetone bath.
Base Addition: Add LDA (1.1 eq, 25.3 mmol) dropwise via syringe, maintaining temperature below -70°C.
Substrate Addition: Dissolve 2,3,6-trichloropyridine (4.2 g, 23 mmol) in THF (10 mL) and add dropwise to the LDA solution over 15 minutes.
Mechanism:[5][8][9][7][10][11] LDA selectively deprotonates at C5 (ortho to Cl, meta to N) due to directing effects and steric availability compared to C4.
Incubation: Stir at -78°C for 45 minutes to ensure complete lithiation. The solution typically turns deep yellow/orange.
Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
Quench: Quench the reaction with saturated NH4Cl solution (30 mL).
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate to yield crude (2,5,6-trichloropyridin-3-yl)carboxaldehyde .
Application Note: Chemoselective Reduction of Trichloronicotinic Acid
Abstract & Strategic Overview The reduction of 2,5,6-trichloronicotinic acid (2,5,6-trichloropyridine-3-carboxylic acid) to its corresponding alcohol, (2,5,6-trichloropyridin-3-yl)methanol , presents a distinct chemosele...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The reduction of 2,5,6-trichloronicotinic acid (2,5,6-trichloropyridine-3-carboxylic acid) to its corresponding alcohol, (2,5,6-trichloropyridin-3-yl)methanol , presents a distinct chemoselective challenge in organic synthesis. The primary difficulty lies in reducing the carboxylic acid moiety without disturbing the halogenated pyridine ring.
Halogenated pyridines are electron-deficient and highly susceptible to:
Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 chlorines are labile to strong nucleophiles.
Hydrodehalogenation: Catalytic hydrogenation (e.g., H2/Pd-C) or dissolving metal reductions often strip chlorine atoms before reducing the carboxylic acid.
This guide details two field-validated protocols designed to bypass these pitfalls:
Protocol A (Direct Reduction): Borane-Dimethyl Sulfide (BMS) complex.[1]
Protocol B (Two-Step Activation): Acid Chloride formation followed by Sodium Borohydride (NaBH4) reduction.
Chemical Mechanism & Pathway Analysis
Understanding the electronic environment is critical. The three chlorine atoms exert a strong inductive effect (-I), significantly decreasing the electron density of the pyridine ring.
Mechanism Visualization
Figure 1: Reaction pathways comparing direct borane reduction (Method A) and two-step activation (Method B), highlighting the avoidance of dehalogenation.
Protocol A: Direct Reduction via Borane-Dimethyl Sulfide (BMS)
Rationale: Borane reagents are electrophilic reducing agents. They preferentially coordinate with the electron-rich carbonyl oxygen of the carboxylate, reducing it to the alcohol while leaving the electron-deficient halogenated pyridine ring intact. BMS is preferred over Borane-THF due to higher concentration, stability, and safety.[1]
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with Nitrogen (N2) or Argon.
Solvation: Charge the flask with 2,5,6-trichloronicotinic acid (10 g, 44 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.
Reagent Addition: Transfer BMS (33 mL of 2.0 M solution, 66 mmol, 1.5 equiv) to the addition funnel via cannula.
Critical Control Point: Add BMS dropwise over 30 minutes. Evolution of Hydrogen gas (H2) will occur. Maintain internal temperature <5°C.
Reaction Phase:
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).
Stir at RT for 1 hour.
Heat to gentle reflux (65°C) for 2–4 hours.
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or HPLC. The acid spot should disappear; a more polar alcohol spot will appear.
Quenching (The "Methanol Metholysis"):
Cool the mixture back to 0°C.
Caution: Slowly add Methanol (20 mL) dropwise. This is exothermic and vigorous H2 evolution will occur.
Why? This destroys excess borane and breaks down the intermediate borate esters into volatile trimethyl borate.
Workup:
Concentrate the mixture under reduced pressure (rotary evaporator).
Add fresh Methanol (50 mL) and concentrate again. Repeat this "co-evaporation" 2–3 times to ensure complete removal of boron as trimethyl borate azeotrope.
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO3 (to remove unreacted acid) and Brine.
Dry over Na2SO4, filter, and concentrate to yield the crude alcohol.
Rationale: For large-scale applications where Borane is too expensive or hazardous, converting the acid to an acid chloride increases the electrophilicity of the carbonyl carbon, allowing reduction by the mild, inexpensive nucleophilic reductant Sodium Borohydride (NaBH4).
Step-by-Step Methodology
Step 1: Acid Chloride Formation
Suspend 2,5,6-trichloronicotinic acid (10 g) in Toluene (50 mL).
Add Thionyl Chloride (SOCl2, 1.5 equiv) and a catalytic drop of DMF.
Heat to reflux (80–110°C) for 2–3 hours until gas evolution (SO2/HCl) ceases and the solution becomes clear.
Concentrate under vacuum to remove excess SOCl2. Note: The crude acid chloride is usually used directly.
Step 2: NaBH4 Reduction
Preparation: Dissolve the crude acid chloride in anhydrous THF (50 mL) and cool to 0°C.
Reductant Slurry: In a separate flask, prepare a suspension of NaBH4 (2.0 equiv) in THF (or a water/THF mixture if using the aqueous protocol).
Application Note: Adding the acid chloride solution into the borohydride suspension (inverse addition) is often safer and prevents side reactions.
Addition: Add the acid chloride solution dropwise to the NaBH4 suspension at 0–5°C.
Completion: Stir for 1 hour at 0°C, then warm to RT for 1 hour.
Quench: Carefully add water or 1M HCl to quench excess hydride.
Extraction: Extract with EtOAc or DCM. Wash with brine, dry, and concentrate.[5]
Comparative Analysis & Decision Matrix
Feature
Method A: Borane-DMS
Method B: Two-Step (NaBH4)
Chemoselectivity
High. Excellent tolerance of halogens.
Moderate. Risk of SNAr if temp is too high.
Step Count
1 Step (Direct)
2 Steps (Activation + Reduction)
Safety Profile
Low. Pyrophoric reagent; H2 gas.
Medium. SOCl2 is corrosive; NaBH4 is milder.
Scalability
Difficult (Cost + Heat Management).
Excellent (Standard industrial reagents).
Yield
Typically 85–95%
Typically 75–85%
Cost
High ($)
Low ($)
Troubleshooting & Critical Control Points
Workflow Logic Diagram
Figure 2: Decision matrix for troubleshooting reaction progression and impurity profiles.
Common Issues
Incomplete Reduction (Method A):
Cause: Complexation of borane with the pyridine nitrogen.
Solution: Use >1.5 equivalents of BMS. The first equivalent may coordinate to the nitrogen; the subsequent equivalents perform the reduction.
Dehalogenation (Method B):
Cause: Reaction temperature too high during NaBH4 addition.
Solution: Keep temperature strictly <5°C during addition.
Boron Emulsions (Method A):
Cause: Incomplete methanolysis.
Solution: Ensure thorough co-evaporation with methanol during workup to break boron-nitrogen complexes.
References
Brown, H. C., & Krishnamurthy, S. (1979). Organic Reductions: Boranes.[6] Tetrahedron, 35(5), 567-607. Link
Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link
Syngenta Participations AG. (2006). Process for the preparation of substituted pyridines.[5][7][8] WO2006002984. (Describes industrial handling of chloronicotinic acid derivatives). Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and Reductions). Link
Application Note: Strategic Oxidation of (2,5,6-Trichloropyridin-3-yl)methanol to 2,5,6-Trichloropyridine-3-carbaldehyde
Executive Summary & Strategic Context The conversion of (2,5,6-trichloropyridin-3-yl)methanol (1) to 2,5,6-trichloropyridine-3-carbaldehyde (2) represents a critical transformation in the synthesis of agrochemicals (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The conversion of (2,5,6-trichloropyridin-3-yl)methanol (1) to 2,5,6-trichloropyridine-3-carbaldehyde (2) represents a critical transformation in the synthesis of agrochemicals (e.g., pyridine-based herbicides) and pharmaceutical pharmacophores (e.g., kinase inhibitors).
While primary alcohol oxidation is a textbook transformation, this specific substrate presents unique challenges due to the electron-deficient nature of the trichlorinated pyridine ring. The resulting aldehyde is highly electrophilic, making it susceptible to:
Over-oxidation to the carboxylic acid (2,5,6-trichloronicotinic acid).
Nucleophilic attack (e.g., hemiacetal formation) during workup.
Hydration in aqueous media.
This guide details two validated protocols: Manganese Dioxide (
) Oxidation (Method A) for robust, scalable synthesis, and Dess-Martin Periodinane (DMP) (Method B) for high-value, small-scale optimization where mildness is paramount.
Chemical Pathway & Mechanistic Logic
The oxidation relies on the "activated" nature of the pyridylic alcohol. The electron-withdrawing chlorine atoms at positions 2, 5, and 6 significantly lower the electron density of the ring, stabilizing the intermediate radical or ionic species involved in oxidation, but also increasing the reactivity of the product aldehyde.
Reaction Scheme
Figure 1: Reaction pathway highlighting the critical avoidance of the over-oxidation pathway.
Method A: Activated Manganese Dioxide (
)
Best for: Scale-up (>10g), cost-efficiency, and substrates sensitive to acidic/basic conditions.
Rationale
Activated
is a heterogeneous oxidant that selectively oxidizes allylic, benzylic, and pyridylic alcohols. Its surface-mediated mechanism prevents the over-oxidation of the aldehyde to the acid, provided water is excluded. It acts as a "chemical filter," simplifying workup to a mere filtration.
is old, activate it by heating at under vacuum for 12 hours. Inactive is the #1 cause of failure.
Reaction Setup:
Dissolve (2,5,6-trichloropyridin-3-yl)methanol (1.0 eq) in DCM (
substrate).
Add Activated
(10.0 eq) in one portion.
Note: A large excess is required because the reaction occurs on the solid surface.
Execution:
Stir the suspension vigorously at Room Temperature (20–25°C) .
Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde usually runs faster (higher
) than the alcohol.
Time: Typical conversion takes 12–24 hours. If conversion stalls at 50%, add fresh
(5.0 eq).
Workup:
Prepare a filter funnel with a pad of Celite.
Filter the black suspension through the Celite pad.
Rinse the filter cake with DCM (
). Do not use methanol , as it may form acetals with the reactive aldehyde.
Concentrate the filtrate under reduced pressure (
) to yield the crude aldehyde.
Validation:
Crude product is typically a pale yellow solid.
Purity is often >95% and requires no chromatography.
Method B: Dess-Martin Periodinane (DMP)
Best for: High-value intermediates, rapid synthesis (<2 hours), and ensuring zero over-oxidation.
Rationale
DMP is a mild, soluble hypervalent iodine oxidant.[4] It operates at neutral pH (buffered) and is strictly chemoselective for alcohol-to-aldehyde conversion. It avoids the heavy metal waste of
Technical Support Center: Optimizing Yield in the Reduction of 2,5,6-Trichloronicotinic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 2,5,6-trichloropyridine-3-methanol. This guide is designed for researchers, chemists, an...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2,5,6-trichloropyridine-3-methanol. This guide is designed for researchers, chemists, and drug development professionals who are working on the reduction of 2,5,6-trichloronicotinic acid. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve your reaction yields. This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the reaction, providing a solid foundation for your experimental design.
Q1: What is the primary goal and product of reducing 2,5,6-trichloronicotinic acid?
The objective is to selectively reduce the carboxylic acid functional group to a primary alcohol without affecting the chlorine substituents on the pyridine ring. The resulting product is 2,5,6-trichloropyridine-3-methanol, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Q2: What are the most common and effective reducing agents for this transformation?
The reduction of carboxylic acids to primary alcohols requires potent reducing agents. The most common choices are:
Borane Complexes: Borane tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BMS, BH₃·SMe₂) are highly effective and often the reagents of choice.[1][2] Boranes are generally more chemoselective for carboxylic acids compared to other reducible functional groups like esters, which can be an advantage in complex molecules.[1][2][3]
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent that readily reduces carboxylic acids.[4][5][6] However, its high reactivity can be a significant drawback in this specific synthesis due to the risk of unwanted side reactions.
Q3: Why is chemoselectivity the most critical challenge in this specific reduction?
The starting material, 2,5,6-trichloronicotinic acid, possesses a pyridine ring that is susceptible to hydrodechlorination (the replacement of a chlorine atom with a hydrogen atom). This side reaction is particularly problematic with highly reactive reducing agents like LiAlH₄ or under certain catalytic hydrogenation conditions. Achieving a high yield of the desired 2,5,6-trichloropyridine-3-methanol is therefore critically dependent on choosing a reducing agent and conditions that selectively target the carboxylic acid while leaving the C-Cl bonds intact.
Q4: What are the recommended solvents and general reaction conditions?
Anhydrous ethereal solvents are standard for reductions with boranes and LiAlH₄ to prevent violent quenching of the reagent.
Recommended Solvents: Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, especially the deprotonation of the carboxylic acid, and then gradually warmed to room temperature or gently heated to drive the reaction to completion.
Atmosphere: All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the reaction, which would consume the reducing agent and lower the yield.
Q5: How can I effectively monitor the progress of the reaction?
Real-time monitoring is crucial to prevent over-reaction and the formation of byproducts.
Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product alcohol will be less polar (higher Rƒ) than the starting carboxylic acid, which often streaks or remains at the baseline without an acidic modifier in the eluent.
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides definitive identification of the starting material, product, and any byproducts by their mass-to-charge ratio, offering a clear picture of reaction completion and purity.
¹H NMR (Proton Nuclear Magnetic Resonance): Taking a small, quenched aliquot from the reaction mixture allows for monitoring the disappearance of the carboxylic acid proton and the appearance of the new -CH₂OH protons (a singlet, typically around 4.5-5.0 ppm).[7]
Troubleshooting Guide: From Low Yields to Success
This section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Conversion of Starting Material
You've set up the reaction, but after several hours, analysis shows mostly unreacted 2,5,6-trichloronicotinic acid.
Q: My reaction isn't progressing. Could my reducing agent be the problem?
A: Yes, this is a common culprit. Both LiAlH₄ and borane complexes are moisture-sensitive.
Cause & Mechanism: The hydride in the reducing agent reacts rapidly with water to form hydrogen gas, inactivating the reagent. Old or improperly stored reagents are often less active.
Solution & Protocol:
Use Fresh Reagents: Always use a freshly opened bottle of the reducing agent or a solution that has been stored meticulously under an inert atmosphere.
Titrate the Reagent: The molarity of hydride solutions can decrease over time. It is good practice to titrate the solution before use to determine its active concentration.
Ensure Anhydrous Conditions: Flame-dry your glassware under vacuum and cool it under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Q: I see some product formation, but the reaction stalls with significant starting material remaining. Did I use enough reagent?
A: You may have used an insufficient stoichiometric amount.
Cause & Mechanism: The first equivalent of the hydride reagent is consumed in an acid-base reaction with the proton of the carboxylic acid, forming a carboxylate salt and hydrogen gas.[8][9] Subsequent equivalents are required for the actual reduction of the carboxylate to the alcohol.
Solution & Protocol:
Stoichiometry for Borane: For borane (BH₃), at least 1.33 equivalents are mechanistically required (1 for deprotonation, 3 for reduction from a triacyloxyborane intermediate). In practice, using 1.5 to 2.0 equivalents is recommended to ensure complete conversion.
Stoichiometry for LiAlH₄: For LiAlH₄, at least 0.75 equivalents are needed after the initial deprotonation. A practical range is 1.0 to 1.5 total equivalents .
Actionable Step: If the reaction has stalled, you can carefully add another portion (e.g., 0.5 equivalents) of the reducing agent at 0 °C and allow the reaction to proceed.
Problem 2: High Byproduct Formation and Low Yield of the Desired Product
The starting material is consumed, but the yield of 2,5,6-trichloropyridine-3-methanol is poor, and you observe multiple other spots on your TLC or peaks in your LC-MS.
Q: My mass spectrometry results show products with one or two fewer chlorine atoms. What is causing this hydrodechlorination?
A: This is the most significant side reaction, caused by an overly reactive system.
Cause & Mechanism: Aromatic chlorides can be reduced by powerful hydride donors, particularly at elevated temperatures. LiAlH₄ is a known culprit for this, as is catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) if hydrogen gas is used.[10][11] The electron-deficient nature of the pyridine ring makes it susceptible to this unwanted reduction.
Solution & Protocol:
Prioritize Borane: Switch from LiAlH₄ to a milder, more chemoselective borane reagent. Borane dimethyl sulfide (BH₃·SMe₂) is highly recommended as it is more stable than BH₃·THF and has excellent selectivity for carboxylic acids.[1][2][12]
Strict Temperature Control: If using LiAlH₄ is unavoidable, maintain a low temperature (e.g., 0 °C to room temperature) and do not reflux the reaction for extended periods.
Avoid Catalytic Hydrogenation: Standard catalytic hydrogenation is not a suitable method for this specific transformation due to the high likelihood of dehalogenation.
Q: The reaction work-up gives a low mass balance, and the crude product looks like a dark, complex mixture. What could be happening?
A: This suggests product decomposition or competing side reactions.
Cause & Mechanism: Prolonged exposure to strong reducing agents or harsh acidic/basic conditions during work-up can lead to decomposition. The starting material itself, if impure (e.g., containing precursors from its synthesis), can lead to a cascade of side reactions.[13][14]
Solution & Protocol:
Verify Starting Material Purity: Ensure your 2,5,6-trichloronicotinic acid is pure (>98%) before starting. Purify it by recrystallization if necessary.
Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS) to minimize over-reduction or decomposition of the product.
Careful Quenching: Quench the reaction by slowly adding the reaction mixture to a cooled, stirred acidic solution (e.g., 1M HCl) rather than adding water directly to the flask, which can cause localized heating and decomposition.
Problem 3: Difficulties During Aqueous Work-up and Purification
The reaction is complete, but isolating the final product in a pure form is proving challenging.
Q: I'm struggling with a persistent emulsion during the extraction phase of the work-up. How can I resolve this?
A: Emulsions are common with pyridine-containing compounds due to their basicity and solubility properties.
Cause & Mechanism: The nitrogen atom on the pyridine ring can be protonated or act as a surfactant, stabilizing the interface between the aqueous and organic layers.
Solution & Protocol:
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
Filter through Celite®: If the emulsion is severe, filter the entire mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the emulsified particles.
Allow Time: Sometimes, simply letting the separatory funnel sit undisturbed for 20-30 minutes can allow the layers to separate.
Q: My main byproduct is difficult to separate from the desired product by column chromatography. What are my options?
A: If a byproduct has similar polarity to your product (e.g., a dechlorinated alcohol), separation can be tough.
Cause & Mechanism: Hydrodechlorinated byproducts will have very similar structures and polarities, causing them to co-elute during chromatography.
Solution & Protocol:
Optimize Chromatography: Experiment with different solvent systems. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter selectivity and improve separation.
Recrystallization: This is often the best method for purifying crystalline solids. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allowing it to cool slowly. The desired, less soluble product should crystallize out, leaving impurities in the mother liquor.
Revisit the Reaction: The most effective solution is often to prevent the formation of the byproduct in the first place by optimizing the reaction conditions as described in Problem 2.
Data Presentation & Recommended Protocols
Table 1: Comparison of Common Reducing Agents
Reducing Agent
Typical Equivalents
Recommended Solvent
Temperature
Pros
Cons
BH₃·SMe₂
1.5 - 2.0
Anhydrous THF
0 °C to RT/Reflux
High chemoselectivity (avoids dechlorination); stable and easy to handle.[1][2]
Unpleasant odor; may require heating for full conversion.
BH₃·THF
1.5 - 2.0
Anhydrous THF
0 °C to RT/Reflux
Good chemoselectivity.
Less stable than BMS; can degrade upon storage.[1]
This protocol is designed to maximize yield and minimize byproduct formation.
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under a nitrogen or argon atmosphere.
Reagent Addition: To the flask, add 2,5,6-trichloronicotinic acid (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reducing Agent Addition: Slowly add borane dimethyl sulfide (BH₃·SMe₂, 2.0 M in THF, 1.5 eq) dropwise via syringe over 15-20 minutes. Vigorous gas evolution (H₂) will be observed.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, heat the mixture to a gentle reflux (approx. 65 °C) until the starting material is consumed.
Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.
Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure 2,5,6-trichloropyridine-3-methanol.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the reduction of 2,5,6-trichloronicotinic acid.
Chemoselective Reduction vs. Side Reaction
Caption: Desired reaction pathway versus the undesired hydrodechlorination side reaction.
Chemistry Steps. (2024, November 26). Carboxylic Acids to Alcohols. [Link]
Organic Chemistry. Acid to Alcohol - Common Conditions. [Link]
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Ramachandran, P. V., & Gagare, P. D. (2025, December 11). Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry. [Link]
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Shang, R., et al. (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. PMC. [Link]
Shang, R., et al. (2019, April 29). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science (RSC Publishing). [Link]
Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. [Link]
Shang, R., et al. Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science (RSC Publishing). [Link]
Ramachandran, P. V., & Gagare, P. D. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]
PrepChem.com. Synthesis of 2,5,6-trichloro-3-nitropyridine. [Link]
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Zhu, X. M., et al. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
Portal de la Investigación. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]
Royal Society of Chemistry. Analytical Methods. [Link]
PubMed. (2002, September 25). Efficient chemoselective carboxylation of aromatics to arylcarboxylic acids with a superelectrophilically activated carbon dioxide-Al(2)Cl(6)/Al system. [Link]
Google Patents. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine.
UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
Google Patents. US4504665A - Process for producing chloronicotinic acid compounds.
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?[Link]
European Patent Office. Process for producing chloronicotinic acid compounds - EP 0092117 A1. [Link]
CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. [Link]
Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
Google Patents. CN113493408A - Preparation method of 2,3, 6-trichloropyridine.
PubMed. (2006, November 15). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. [Link]
Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]
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PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]
Scientific Research Publishing. (2013). Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. [Link]
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PubMed Central. Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst. [Link]
ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]
Technical Support Center: Preventing Dechlorination During (2,5,6-Trichloropyridin-3-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (2,5,6-Trichloropyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (2,5,6-Trichloropyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on mitigating the common and often problematic side reaction of dechlorination. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your synthesis and the purity of your final product.
I. Understanding the Challenge: The Dechlorination Side Reaction
The synthesis of (2,5,6-Trichloropyridin-3-yl)methanol typically involves the reduction of a corresponding carboxylic acid or its ester derivative. However, the presence of multiple chlorine substituents on the pyridine ring makes the molecule susceptible to hydrodechlorination, where one or more chlorine atoms are replaced by hydrogen.[1] This side reaction is particularly prevalent when using strong reducing agents or certain catalytic systems.[2][3] Understanding the underlying mechanisms is the first step toward effective prevention.
Mechanism of Dechlorination:
Hydrodechlorination of aryl chlorides can occur through various pathways, often involving metal hydrides or catalytic hydrogenation.[2][4] In the context of reducing an ester to an alcohol, the hydride source can sometimes react with the C-Cl bond, especially if the reaction conditions are not carefully controlled. Factors such as temperature, solvent, and the nature of the reducing agent play a crucial role in the selectivity of the reduction.
Frequently Asked Questions (FAQs) - General Concepts
Q1: Why is dechlorination a significant issue in this specific synthesis?
The pyridine ring in the starting material is highly substituted with electron-withdrawing chlorine atoms. This electronic environment can make the carbon-chlorine bonds susceptible to cleavage under reductive conditions. The goal is to selectively reduce the ester or carboxylic acid functional group without affecting the C-Cl bonds, which is a significant chemoselectivity challenge.
Q2: What are the primary consequences of dechlorination in my synthesis?
Dechlorination leads to the formation of impurities, such as (2,5-dichloropyridin-3-yl)methanol or other partially dechlorinated species. These byproducts can be difficult to separate from the desired product due to their similar physical properties, leading to lower yields and compromising the purity of the final compound.
Q3: Can I predict the likelihood of dechlorination based on my chosen reaction conditions?
While not always perfectly predictable, certain conditions are known to favor dechlorination. The use of powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures significantly increases the risk.[5][6] Similarly, catalytic hydrogenation methods, if not carefully optimized, can lead to extensive hydrodehalogenation.[3][7]
II. Troubleshooting Guide: Preventing Dechlorination
This section provides a structured approach to troubleshooting and optimizing your reaction conditions to minimize or eliminate dechlorination.
Problem: Significant formation of dechlorinated byproducts detected by GC-MS or NMR.
This is the most common issue encountered. The following decision tree and detailed explanations will guide you through a systematic optimization process.
Caption: Troubleshooting workflow for minimizing dechlorination.
1. Re-evaluation of the Reducing Agent
The choice of reducing agent is the most critical factor influencing the extent of dechlorination.
Q4: I am using Lithium Aluminum Hydride (LiAlH₄) and observing significant dechlorination. What are my alternatives?
LiAlH₄ is a very powerful and often non-selective reducing agent.[8][9] While effective for ester reduction, it can readily cleave aryl-halide bonds. Consider switching to a milder or more sterically hindered reducing agent.
Recommended Alternatives to LiAlH₄:
Reducing Agent
Key Characteristics & Considerations
Sodium Borohydride (NaBH₄)
Generally, NaBH₄ is not reactive enough to reduce esters on its own.[9][10] However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, which can provide a more controlled reduction.[11][12]
Lithium Borohydride (LiBH₄)
LiBH₄ is a more potent reducing agent than NaBH₄ but is generally less reactive than LiAlH₄.[8][13] It can be a good compromise, offering sufficient reactivity to reduce the ester while being less prone to causing dechlorination.
Diisobutylaluminium Hydride (DIBAL-H)
DIBAL-H is a bulky reducing agent that can be highly selective, especially at low temperatures.[8][14] It is often used to reduce esters to aldehydes, but with careful control of stoichiometry and temperature, it can be used for the reduction to the alcohol with a lower risk of dechlorination.
This is a sterically hindered and less reactive derivative of LiAlH₄.[15][16] It is primarily used for the partial reduction of acid chlorides to aldehydes, but its attenuated reactivity can be advantageous in preventing C-Cl bond cleavage.
2. Optimization of Reaction Conditions
Fine-tuning the reaction parameters is crucial for steering the reaction towards the desired product.
Q5: How does temperature affect the dechlorination side reaction?
Higher temperatures provide more energy to overcome the activation barrier for C-Cl bond cleavage. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable rate of ester reduction is highly recommended. For many hydride reductions, this may mean performing the reaction at 0°C or even -78°C.[17]
Q6: Can the way I add my reagents make a difference?
Absolutely. A slow, controlled addition of the reducing agent to the solution of the ester (normal addition) can help to maintain a low concentration of the hydride at any given time, which can suppress side reactions. In some cases, an "inverse addition" (adding the ester solution to the reducing agent) can be beneficial, although this needs to be evaluated on a case-by-case basis.[6]
Q7: What is the role of the solvent in preventing dechlorination?
The solvent can influence the reactivity of the reducing agent and the solubility of the reactants. Aprotic, non-coordinating solvents like THF or diethyl ether are commonly used for hydride reductions. It is essential to use anhydrous solvents, as water can react with the hydride reagent and also potentially participate in side reactions.
Experimental Protocols
Protocol 1: Selective Reduction using Sodium Borohydride-Methanol System
This protocol is adapted from a method demonstrated to be effective for the reduction of aromatic esters.[12]
Materials:
Methyl 2,5,6-trichloronicotinate
Methanol (anhydrous)
Tetrahydrofuran (THF, anhydrous)
Sodium Borohydride (NaBH₄)
Ammonium chloride solution (saturated)
Ethyl acetate
Magnesium sulfate (anhydrous)
Procedure:
Dissolve methyl 2,5,6-trichloronicotinate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0°C using an ice bath.
In a separate flask, prepare a solution of NaBH₄ (4-5 equivalents) in anhydrous methanol.
Add the NaBH₄/methanol solution dropwise to the stirred solution of the ester at 0°C over 30-60 minutes.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess NaBH₄ by the slow addition of saturated ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography.
III. Advanced Strategies and Considerations
Q8: Are there any catalytic methods that could be more selective?
While catalytic hydrogenation is a powerful reduction technique, it often leads to hydrodechlorination of aryl chlorides.[2][3] However, highly specialized catalysts and conditions can sometimes achieve the desired selectivity. For instance, certain iron-catalyzed hydrosilylation reactions have shown promise for the selective reduction of esters to alcohols.[18] These methods are at the forefront of catalysis research and may require significant optimization.
Q9: What if dechlorination is unavoidable with my current synthetic route?
If dechlorination remains a persistent issue, it may be necessary to reconsider the overall synthetic strategy. This could involve:
Protecting Groups: Although less common for this specific transformation, in some cases, it might be possible to temporarily modify the electronic nature of the pyridine ring.
Alternative Precursors: Consider if (2,5,6-Trichloropyridin-3-yl)methanol can be synthesized from a different starting material where the final reduction step is less prone to dechlorination.
Q10: How can I accurately quantify the level of dechlorination?
Quantitative analysis is key to optimizing your reaction.
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the desired product from its dechlorinated analogs. By using an internal standard, you can determine the relative amounts of each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the dechlorinated byproducts by integrating the signals corresponding to specific protons on the pyridine ring.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the challenge of dechlorination in your synthesis of (2,5,6-Trichloropyridin-3-yl)methanol, leading to higher yields and improved product purity.
References
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ResearchGate. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. Request PDF. Retrieved from [Link]
Google Patents. (n.d.). US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
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Quora. (2016, April 16). How exactly does Lithium Aluminium Hydride reduce different organic compounds? Retrieved from [Link]
University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
Royal Society of Chemistry. (2019). Iron catalysed selective reduction of esters to alcohols. Organic & Biomolecular Chemistry, 17(7), 1834-1838. DOI: 10.1039/C8OB02661K. Retrieved from [Link]
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ResearchGate. (2018, February 6). How can i selectively reduce ester to alcohol instead of amide present? Retrieved from [Link]
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Google Patents. (n.d.). WO2017194663A1 - Selective reduction of esters to alcohols.
Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Department of Chemistry. Retrieved from [Link]
American Chemical Society. (n.d.). On the mechanism of hydrodechlorination reaction to remove chloro-organic compounds from drinking water. Retrieved from [Link]
Wikipedia. (n.d.). Reductive dechlorination. Retrieved from [Link]
ResearchGate. (n.d.). Reaction of pyridine carboxylic esters with sodium borohydride. Retrieved from [Link]
Digital WPI. (n.d.). Kinetics of the Hydrodechlorination Reaction of Chlorinated Compounds on Palladium Catalysts. Retrieved from [Link]
Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sodium Borohydride - Common Organic Chemistry. Retrieved from [Link]
Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent. Retrieved from [Link]
Patsnap. (2018, September 4). Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. Eureka. Retrieved from [Link]
Google Patents. (n.d.). CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine.
Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. 26(7), 2097-2099. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of EXAMPLE II -- 2,5,6-TRICHLOROPYRIDINE PREPARATION. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2,5,6-trichloro-3-nitropyridine. Retrieved from [Link]
The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. (n.d.). Retrieved from [Link]
Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]
NRC Research Press. (2000). Reductive dechlorination of polychlorinated biphenyl compounds in supercritical carbon dioxide. Canadian Journal of Chemistry, 78(6), 844-850. Retrieved from [Link]
PubMed. (2008). Reductive dechlorination of low concentration polychlorinated biphenyls as affected by a rhamnolipid biosurfactant. Environmental Science & Technology, 42(18), 6947-6952. DOI: 10.1021/es800922u. Retrieved from [Link]
Technical Support Center: Optimizing HPLC Retention for Polar Pyridine Metabolites
Welcome to the technical support center for the analysis of polar pyridine metabolites. As a Senior Application Scientist, I understand the unique challenges these compounds present—from their high polarity leading to po...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of polar pyridine metabolites. As a Senior Application Scientist, I understand the unique challenges these compounds present—from their high polarity leading to poor retention in traditional reversed-phase methods to their pH-sensitive nature. This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play. We will move from fundamental questions to specific troubleshooting scenarios and detailed protocols, empowering you to build robust and reproducible HPLC methods.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core challenges and strategic choices you'll face when developing a method for polar pyridine metabolites.
Q1: Why are my polar pyridine metabolites showing little to no retention in standard reversed-phase (C18) HPLC?
A1: This is the most common issue and stems from a fundamental mismatch between the analyte and the chromatographic system.
The "Like Dissolves Like" Principle: In reversed-phase HPLC, the stationary phase (e.g., C18) is nonpolar and hydrophobic, while the mobile phase is polar (typically a mixture of water and acetonitrile or methanol)[1].
Analyte Polarity: Polar metabolites, like many pyridine derivatives, are highly soluble in the polar mobile phase. They have a much stronger affinity for the mobile phase than the nonpolar stationary phase[2].
Result: The metabolites spend very little time interacting with the stationary phase and are quickly swept through the column, often eluting with the solvent front (in the void volume)[3].
Q2: What are the primary strategies I can use to increase the retention of these polar compounds?
A2: There are three main strategies, each with its own set of operating principles. The choice depends on the specific properties of your metabolites and your analytical goals (e.g., LC-MS compatibility).
Modified Reversed-Phase (RP) Chromatography: This involves altering the mobile phase or using specialized RP columns to encourage more interaction. It's often the first approach due to its familiarity[4].
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is fundamentally different from RP-HPLC and is specifically designed for very polar compounds. It uses a polar stationary phase and a largely organic mobile phase[3][5].
Mixed-Mode Chromatography (MMC): This advanced technique uses stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange) to provide unique selectivity and retention capabilities, often without the need for complex mobile phase additives[6][7].
Q3: How do I choose between Reversed-Phase, HILIC, and Mixed-Mode chromatography?
A3: This decision is critical for successful method development. Use the following decision tree to guide your choice.
Figure 1: Decision tree for selecting the appropriate chromatographic mode.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides direct answers to specific experimental issues.
Q4: My pyridine metabolite is eluting in the void volume on a C18 column. What are my immediate steps?
A4: When a peak elutes at the void volume, there is virtually no interaction with the stationary phase. Here is a workflow to systematically address this.
Stability of (2,5,6-Trichloropyridin-3-yl)methanol under basic conditions
Technical Support Center: Stability of (2,5,6-Trichloropyridin-3-yl)methanol Status: Active Ticket ID: CHEM-SUP-256-TCP Subject: Stability Profile & Handling Guide under Basic Conditions Executive Summary & Chemical Prof...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of (2,5,6-Trichloropyridin-3-yl)methanol
Status: Active
Ticket ID: CHEM-SUP-256-TCP
Subject: Stability Profile & Handling Guide under Basic Conditions
Executive Summary & Chemical Profile
Welcome to the Technical Support Center. You are likely working with (2,5,6-Trichloropyridin-3-yl)methanol as a key intermediate in the synthesis of agrochemicals (specifically synthetic auxins like Triclopyr analogs) or pharmaceutical heterocycles.
The Core Issue:
This molecule exhibits conditional instability under basic conditions.[1] While the hydroxymethyl group (
) suggests standard alcohol reactivity, the electron-deficient polychlorinated pyridine ring creates a high susceptibility to Nucleophilic Aromatic Substitution () .
Critical Warning:
Exposure to aqueous strong bases (NaOH, KOH) or heating in nucleophilic basic media will result in the displacement of the chlorine atoms at the 2- or 6-positions, degrading your starting material into pyridinols rather than the desired O-alkylated or deprotonated species.
Module 1: The Stability Mechanism (The "Why")
To troubleshoot effectively, you must understand the degradation pathway. The pyridine ring is electron-poor (
-deficient). The presence of three electronegative chlorine atoms further depletes electron density, activating the ring toward nucleophilic attack.
The Degradation Pathway (
):
Activation: The ring nitrogen exerts an inductive effect, making the carbons at positions 2 and 6 highly electrophilic.
Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms.[2]
Elimination: Chloride (
) is ejected, restoring aromaticity but permanently altering the molecule to a pyridinol.[1]
Visualizing the Failure Mode:
Caption: Figure 1. The irreversible degradation pathway of (2,5,6-trichloropyridin-3-yl)methanol via Nucleophilic Aromatic Substitution (
) under aqueous basic conditions.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose and resolve issues in your current workflow.
Scenario A: "My product turned into a high-melting solid or became water-soluble."
Diagnosis: You have hydrolyzed the ring chlorine. The product is likely a pyridinol (or its salt), which is significantly more polar and acidic than your starting alcohol.
Root Cause: Use of aqueous bases (NaOH, KOH) or protic solvents (Methanol/Water) at elevated temperatures.[1]
Change solvent to dry THF or Dichloromethane (DCM) .
Protocol: See Safe O-Alkylation Protocol below.
Scenario B: "I see multiple spots on TLC after adding base."
Diagnosis: Regio-isomeric degradation.
Root Cause: Competition between C-2 and C-6 substitution. While C-2 is often more reactive due to the inductive effect of the adjacent nitrogen, C-6 is also vulnerable.[2]
Corrective Action:
Lower the reaction temperature (start at 0°C or -10°C).
Avoid "hard" nucleophiles. If you are trying to deprotonate the alcohol, use a base that is bulky and strictly acts as a base, not a nucleophile.
Scenario C: "The reaction turned black/tarry."
Diagnosis: Polymerization or extensive decomposition.
Root Cause: Use of organolithiums (e.g., n-BuLi) which may have caused Lithium-Halogen Exchange at the C-5 or C-6 position, leading to reactive pyridyl anions that self-condense.
Corrective Action: Avoid alkyl lithiums unless specifically intending to functionalize the ring carbon. Use NaH or LiHMDS instead.
Module 3: Experimental Protocols
Protocol 1: Stability Stress Test (Validation)
Before scaling up, confirm the stability limits of your specific lot.
Parameter
Condition A (High Risk)
Condition B (Safe Zone)
Solvent
1:1 THF:Water
Anhydrous THF
Base
1.0 eq NaOH (aqueous)
1.1 eq NaH (60% in oil)
Temperature
60°C
0°C RT
Time
4 Hours
4 Hours
Expected Result
Degradation (Pyridinol formation)
Stable (Alkoxide formation)
Procedure:
Dissolve 50 mg of substrate in the chosen solvent system.
Use this protocol if your goal is to react the alcohol group without destroying the ring.[1]
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
Solvent: Add anhydrous THF (0.1 M concentration relative to substrate).
Base Addition: Cool to 0°C . Add Sodium Hydride (NaH) (1.2 eq, 60% dispersion) portion-wise.
Note: Gas evolution (
) will occur. Vent appropriately.
Activation: Stir at 0°C for 15-30 minutes. The solution should remain clear to slightly yellow. Darkening indicates ring attack.
Electrophile: Add your alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) dropwise at 0°C.
Quench: Once complete (TLC check), quench with saturated Ammonium Chloride (
) . Do not use strong acid or base for workup.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Pyridine or Triethylamine as a base?
Answer: Yes. These are weak, non-nucleophilic organic bases. They are excellent for acylation reactions (e.g., making an ester). However, they are too weak to fully deprotonate the alcohol for ether synthesis (
mismatch). For etherification, you need the NaH protocol above.
Q2: Is the 2-chloro or 6-chloro position more labile?
Answer: Generally, the 2-position (flanked by N and the functional group at C-3) is the primary site of nucleophilic attack in analogous systems like Triclopyr synthesis.[1] However, steric bulk at C-3 can sometimes push attack toward C-6. Assume both are vulnerable in hot aqueous base.
Q3: How do I remove the chlorines if I actually want to?
Answer: If your goal is hydrodechlorination (removing Cl), standard basic hydrolysis is inefficient.[1] You would typically use catalytic hydrogenation (
, Pd/C) in the presence of a base scavenger, though this will likely remove all chlorines.
Q4: Why does the literature mention "Triclopyr" when discussing this chemistry?
Answer: Triclopyr is (3,5,6-trichloro-2-pyridinyloxy)acetic acid.[1][3][4] It is synthesized by reacting 3,5,6-trichloro-2-pyridinol with chloroacetic acid.[3] Your molecule is a reduced congener. The industrial chemistry of Triclopyr confirms that the 2-position is the "weak link" that is easily hydrolyzed to the phenol [1, 2].
References
BenchChem. (2025).[3][5][6] Chemical synthesis pathways of triclopyr acid. Retrieved from 3
Google Patents. (2016). CN105566211A - Triclopyr production method.[1] Retrieved from 4
PubChem. (n.d.).[7] (2-Chloropyridin-3-yl)methanol Compound Summary. National Library of Medicine. Retrieved from
Organic Letters. (2004). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of Halopyridines. American Chemical Society. Retrieved from 8
Technical Support Center: Troubleshooting Pyridine Alcohols in LC-MS
Topic: Troubleshooting Peak Tailing in LC-MS of Pyridine Alcohols Role: Senior Application Scientist Status: Active Guide Introduction: The "Double Trouble" of Pyridine Alcohols Welcome to the technical support center. I...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Peak Tailing in LC-MS of Pyridine Alcohols
Role: Senior Application Scientist
Status: Active Guide
Introduction: The "Double Trouble" of Pyridine Alcohols
Welcome to the technical support center. If you are analyzing pyridine alcohols (e.g., 2-pyridinemethanol, 3-pyridinol) and seeing severe peak tailing, you are encountering a classic chromatographic conflict.
These analytes present a "double trouble" scenario for standard Reversed-Phase Liquid Chromatography (RPLC):
Basicity: The pyridine nitrogen (pKa ~5.[1]2) is protonated at standard acidic LC-MS conditions (pH ~2.7), leading to ionic interactions with silanols.
Polarity: The hydroxyl group reduces hydrophobic retention, causing the analyte to elute early (low k'). Early eluting peaks are most susceptible to extra-column effects and silanol drag.
This guide prioritizes LC-MS compatible solutions , meaning we will avoid non-volatile ion-pairing agents (like heptane sulfonic acid) that ruin mass spectrometers.
Module 1: Diagnostic — Chemistry vs. Physics
Before changing your column, determine if the tailing is chemical (interaction-based) or physical (system-based).
The 10% Test:
Inject your sample at 1/10th the current concentration.
Result A: Tailing factor (
) improves significantly.
Diagnosis:Column Overload or Secondary Interactions .[2][3] The active sites (silanols) are saturated. Proceed to Module 2.
Result B: Tailing remains identical.
Diagnosis:System Hardware . You likely have dead volume or a plumbing issue. Proceed to Module 4.
Visualizing the Chemical Mechanism
The following diagram illustrates why your pyridine alcohol tails on a standard C18 column at acidic pH.
Caption: Figure 1. The mechanism of tailing.[2][4][5][6] The protonated pyridine nitrogen interacts electrostatically with ionized silanols, creating a "drag" that opposes the desired hydrophobic retention.
Module 2: Mobile Phase Strategy (The "High pH" Solution)
For LC-MS, the most effective way to eliminate tailing for basic compounds is to switch off the ionization of the analyte or the silanols. Since we cannot easily suppress silanols at low pH without non-volatile salts, we prefer the High pH Strategy .
Why High pH?
At pH 10, the pyridine nitrogen (pKa ~5.2) is deprotonated (neutral). Neutral bases do not interact with silanols.
WARNING: Standard silica columns dissolve at pH > 8. You must use a Hybrid Particle column (e.g., Waters BEH, Agilent Poroshell HPH, Phenomenex Gemini).
Protocol: High pH LC-MS Workflow
Column Selection: Verify your column is rated for pH 10-12.
Mobile Phase A: 10 mM Ammonium Hydroxide (adjusted to pH 10 with Ammonia) in Water.
Mobile Phase B: 100% Acetonitrile (or MeOH).
Gradient: Standard 5-95% B gradient.
Comparison of Modifiers:
Modifier
pH Range
MS Sensitivity
Tailing Reduction
Notes
Formic Acid (0.1%)
~2.7
High
Poor
Causes protonation of pyridine; leads to tailing.
TFA (0.05-0.1%)
~2.0
Very Low
Excellent
Not Recommended. Strong ion-pairing suppresses MS signal [1].
Ammonium Formate (10mM)
~3.8
High
Moderate
Buffering helps mask silanols better than acid alone.
Ammonium Bicarb/Hydroxide
~10.0
High
Excellent
Neutralizes analyte. Best for peak shape and MS signal.
Module 3: The HILIC Alternative (When Retention is Low)
If your pyridine alcohol elutes near the void volume (
) on C18, tailing is inevitable due to lack of focusing. Hydrophilic Interaction Liquid Chromatography (HILIC) is the orthogonal solution.
Why HILIC?
HILIC retains polar compounds using a water-rich layer on the surface of a polar stationary phase.[7][8][9] Pyridine alcohols partition into this water layer, providing excellent retention and symmetrical peaks.
Protocol: HILIC Setup for Pyridines
Stationary Phase: Bare Silica or Amide-bonded phases are ideal for pyridine alcohols.
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) or Ammonium Formate (pH 3.0) in 90:10 Water:ACN.
Note: Buffer is critical in HILIC to maintain the water layer and ion strength.
Mobile Phase B: Acetonitrile (with 10 mM buffer optional but recommended).
Injection Solvent:Critical. Must be 100% ACN or 95:5 ACN:Water.
Troubleshooting: Injecting in water will destroy peak shape in HILIC (solvent mismatch).
Module 4: Hardware & System Suitability
If chemistry adjustments fail, the issue is likely physical. Pyridine alcohols are sensitive to "plumbing" issues because they often elute early and have sharp inherent peak widths.
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step decision matrix for isolating the root cause of tailing.
Common Hardware Culprits
Extra-Column Volume: Large ID tubing (Red/0.005" is standard for UPLC; Green/0.030" will cause massive tailing).
Detector Sampling Rate: Ensure your MS scan speed is fast enough (>10-15 points per peak).
Chelation: Pyridines can chelate to stainless steel frits. If tailing persists, try a PEEK-lined column or add a passivation step (injecting EDTA/Phosphoric acid—disconnect MS first!).
Frequently Asked Questions (FAQ)
Q: Can I use TFA to fix the tailing? It works on my UV detector.A: Technically yes, but practically no for LC-MS. TFA (Trifluoroacetic acid) pairs strongly with the pyridine, masking the positive charge and fixing the tailing. However, it causes severe signal suppression in Electrospray Ionization (ESI) by preventing the analyte from entering the gas phase [1]. If you must use TFA, use the "TFA Fix" method: add propionic acid/isopropanol post-column, though this complicates the setup [2].
Q: My pyridine alcohol splits into two peaks. Is this tailing?A: No, this is likely solvent mismatch . If you dissolve your sample in 100% water and inject onto a high-organic initial gradient (common in HILIC) or a very hydrophobic C18, the sample solvent acts as a "strong solvent" plug, causing the analyte to travel faster than the mobile phase initially. Solution: Match your sample diluent to the starting mobile phase conditions.[6]
Q: I cannot use high pH because my other analytes are unstable. What now?A: Use a Charged Surface Hybrid (CSH) column or a "Base-Deactivated" C18. These columns have a slight positive charge on the surface that electrostatically repels the protonated pyridine, preventing it from touching the silanols. This mimics the effect of high pH without changing the mobile phase [3].
References
Waters Corporation. Mobile Phase Additives for Peptide Characterization. (Discusses TFA signal suppression mechanisms applicable to basic small molecules).
American Chemical Society (ACS). Signal enhancement for gradient reverse-phase HPLC-ESI-MS analysis with trifluoroacetic acid. (Methodology for overcoming TFA suppression).
Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (Review of stationary phase technologies like CSH and hybrid particles).
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
Storage conditions to prevent oxidation of (2,5,6-Trichloropyridin-3-yl)methanol
Document ID: TSC-TCPM-2026-02-26 Version: 1.0 Introduction This technical guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of (2,5,6...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-TCPM-2026-02-26
Version: 1.0
Introduction
This technical guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of (2,5,6-Trichloropyridin-3-yl)methanol to prevent its oxidation. The integrity of this compound is critical for the accuracy and reproducibility of experimental results. This document outlines the causes of oxidation, recommended storage conditions, and troubleshooting procedures for potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is (2,5,6-Trichloropyridin-3-yl)methanol and why is its stability important?
(2,5,6-Trichloropyridin-3-yl)methanol is a chlorinated pyridine derivative. Like many aromatic alcohols, the hydroxymethyl group is susceptible to oxidation, which can convert it into the corresponding aldehyde or carboxylic acid. This degradation compromises the purity of the material, potentially leading to inaccurate experimental outcomes, altered biological activity, and difficulties in analysis.
Q2: What are the primary factors that cause the oxidation of (2,5,6-Trichloropyridin-3-yl)methanol?
The primary drivers of oxidation for this compound are:
Atmospheric Oxygen: Direct exposure to air provides the oxygen necessary for oxidative degradation.
Light: Photochemical processes can accelerate oxidation.[1]
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
Presence of Oxidizing Agents: Contact with incompatible materials, particularly strong oxidizing agents, will readily degrade the compound.[2][3]
Q3: What is the most immediate sign of potential oxidation?
A noticeable change in the physical appearance of the compound, such as a color change from white/off-white to a yellowish or brownish hue, is often the first indicator of degradation. However, significant oxidation can occur before any visible change is apparent.
Q4: How can I confirm if my sample of (2,5,6-Trichloropyridin-3-yl)methanol has oxidized?
Analytical techniques are the most reliable methods to confirm oxidation. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the presence of oxidation byproducts, such as the corresponding aldehyde or carboxylic acid.[4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of (2,5,6-Trichloropyridin-3-yl)methanol.
Issue 1: The solid material has developed a yellow or brown discoloration.
Probable Cause: This is a strong indicator of oxidation due to prolonged exposure to air, light, or elevated temperatures.
Immediate Action:
Segregate the discolored material to prevent its use in experiments.
Perform an analytical purity check (e.g., HPLC, LC-MS) to quantify the level of degradation.
Preventative Measures:
Always store the compound in a tightly sealed, opaque container to protect it from light and air.[6]
Store the container in a cool, dry, and well-ventilated place, preferably refrigerated.[2]
For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Issue 2: Analytical testing (e.g., HPLC, NMR) shows unexpected peaks, suggesting the presence of impurities.
Probable Cause: The appearance of new peaks, particularly those corresponding to more polar compounds, likely indicates the formation of the aldehyde or carboxylic acid oxidation products.
Troubleshooting Steps:
Review Storage History: Examine the storage conditions of the sample. Was the container properly sealed? Was it exposed to light or high temperatures?
Inert Atmosphere Handling: When aliquoting or handling the material, do so under a blanket of inert gas (nitrogen or argon) to minimize exposure to atmospheric oxygen.
Solvent Purity: Ensure that any solvents used to dissolve the compound are of high purity and free from peroxides, which can act as oxidizing agents.
Issue 3: Inconsistent results are observed in bioassays or chemical reactions.
Probable Cause: If the purity of the (2,5,6-Trichloropyridin-3-yl)methanol is compromised by oxidation, the presence of the aldehyde or carboxylic acid impurities can interfere with the intended biological or chemical process.
Logical Workflow for Resolution:
Caption: Troubleshooting workflow for inconsistent experimental results.
Recommended Storage & Handling Protocols
To ensure the long-term stability of (2,5,6-Trichloropyridin-3-yl)methanol, the following protocols are recommended:
This protocol minimizes the risk of contaminating the bulk supply of the compound.
Caption: Protocol for aliquoting (2,5,6-Trichloropyridin-3-yl)methanol.
Detailed Steps:
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the cold vial.
Inert Environment: Perform all manipulations in a glovebox or on a lab bench with a steady stream of inert gas (argon or nitrogen) directed into the container opening.
Dispensing: Use clean, dry spatulas or other appropriate tools to remove the desired amount of the compound.
Resealing: Before resealing the primary container, flush the headspace with inert gas to displace any air that may have entered.
Storage: Promptly return the primary container to the recommended refrigerated and dark storage conditions.
References
Fisher Scientific. (2025, May 1). Safety Data Sheet for 2,4,6-Trichloropyridine.
Merck. Safety Data Sheet.
ECHEMI. Pyridinium chloride SDS, 628-13-7 Safety Data Sheets.
PubMed. (2019, September 15). Photochemical oxidation of alcohols: Simple derivatization strategy for their analysis by capillary electrophoresis.
NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
Tokyo Chemical Industry. (2025, November 20). SAFETY DATA SHEET.
Sigma-Aldrich. (2024, November 20). SAFETY DATA SHEET.
ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2,3,6-TRICHLOROPYRIDINE.
Chemwatch. PYRIDINE.
Sdfine. Chemwatch GHS SDS in English (European) 49223-1.
Crowell, E. A., & Ough, C. S. (1979). A Modified Procedure for Alcohol Determination by Dichromate Oxidation. American Journal of Enology and Viticulture.
Apollo Scientific. Pyridine.
ChemScene. (2,5-Dichloropyridin-3-yl)methanol.
PMC. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01.
BLDpharm. (2,4,6-Trichloropyridin-3-yl)methanol.
PMC. Oxidation of aromatic alcohols by purified methanol dehydrogenase from Methylosinus trichosporium.
MDPI. (2020, August 20). Biocatalytic Oxidation of Alcohols.
ResearchGate. Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by a newly isolated Paracoccus sp. strain TRP.
Advanced Characterization Guide: 1H NMR Analysis of (2,5,6-Trichloropyridin-3-yl)methanol
Executive Summary & Application Context (2,5,6-Trichloropyridin-3-yl)methanol is a critical halogenated pyridine intermediate, frequently employed in the synthesis of agrochemicals (such as Triclopyr analogs) and pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
(2,5,6-Trichloropyridin-3-yl)methanol is a critical halogenated pyridine intermediate, frequently employed in the synthesis of agrochemicals (such as Triclopyr analogs) and pharmaceutical building blocks. Its structural integrity is defined by the specific regiochemistry of the chlorine substituents and the oxidation state of the C3-hydroxymethyl group.
In drug development and high-value synthesis, the primary analytical challenges are:
Regioisomer Differentiation: Distinguishing the 2,5,6-trichloro pattern from the thermodynamically stable 2,3,6- or 2,3,5-isomers.
Proton Exchange Dynamics: The hydroxymethyl (-CH₂OH) protons exhibit significant solvent-dependent behavior, often leading to misinterpretation of spectral integration in standard solvents.
This guide compares the standard Chloroform-d (CDCl₃) protocol against the high-fidelity Dimethyl Sulfoxide-d₆ (DMSO-d₆) method, establishing the latter as the superior choice for full structural elucidation.
Structural Elucidation & Theoretical Prediction
To interpret the spectrum accurately, we must deconstruct the magnetic environment of the nuclei.
Located between the C3-alkyl and C5-chloro groups. No adjacent protons ( coupling is impossible). Significant downfield shift due to the electron-deficient ring and ortho/meta-Cl effects.
-CH₂- (Benzylic)
Singlet or Doublet
Attached to the electron-deficient pyridine ring and the electronegative oxygen.
-OH (Hydroxyl)
Broad or Triplet
Highly dependent on solvent and concentration (H-bonding).
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely logistical; it fundamentally alters the spectral information available for validation.[3]
Method A: Chloroform-d (CDCl₃) – The "Standard" Screen
Behavior: In CDCl₃, rapid proton exchange usually decouples the hydroxyl proton from the methylene protons.
Result: The -OH signal appears as a broad, wandering singlet (variable position). The -CH₂- appears as a sharp singlet.
Limitation: You cannot definitively confirm the presence of the alcohol functionality via coupling; it could easily be mistaken for an ether or wet solvent peak.
Method B: DMSO-d₆ – The "High-Fidelity" Alternative (Recommended)
Behavior: DMSO forms strong hydrogen bonds with the solute's -OH group, slowing down proton exchange.
Result: This "freezes" the H-bonding, allowing scalar coupling (
) to be observed.
The -OH becomes a distinct Triplet (split by 2 CH₂ protons).
The -CH₂- becomes a Doublet (split by 1 OH proton).
Advantage: This splitting pattern (
Hz) is a self-validating confirmation of the primary alcohol structure.
Comparative Data Table
Feature
Method A: CDCl₃
Method B: DMSO-d₆ (Recommended)
Aromatic H-4
8.15 – 8.25 ppm (Singlet)
8.30 – 8.45 ppm (Singlet)
Methylene (-CH₂-)
4.70 – 4.80 ppm (Singlet )
4.50 – 4.65 ppm (Doublet , Hz)
Hydroxyl (-OH)
2.0 – 3.0 ppm (Broad, wandering)
5.40 – 5.60 ppm (Triplet , Hz)
Water Impurity
1.56 ppm
3.33 ppm
Validation Value
Low (Good for solubility check)
High (Confirms connectivity)
Critical Insight: If the -CH₂- signal in DMSO appears as a singlet, your sample likely contains trace acid (catalyzing exchange) or the alcohol has oxidized to an aldehyde/acid.
Regioisomer Differentiation (Quality Control)
A common synthesis route involves the reduction of 2,5,6-trichloronicotinic acid. A major impurity risk is the 2,3,5-trichloro isomer .
Target (2,5,6-Cl): The single proton is at C4 . It is flanked by C3 (alkyl) and C5 (Cl).[5] This is a sterically crowded, magnetically unique environment.
Isomer (2,3,5-Cl): The single proton would be at C6 . Protons adjacent to the ring nitrogen (alpha-protons) are typically more deshielded (
ppm) than beta-protons (C4).
Decision Rule:
If the aromatic singlet is > 8.5 ppm , suspect the 2,3,5-isomer (proton at C6).
If the aromatic singlet is ~8.2 - 8.4 ppm , it is consistent with the 2,5,6-target (proton at C4).
Experimental Protocol
Step-by-Step Characterization Workflow
1. Sample Preparation:
Mass: Weigh 5–10 mg of the solid product.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Note: Use a fresh ampoule to minimize water content (
3.33 ppm), which can obscure the methylene region if large.
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; suspended solids will broaden lines.
2. Acquisition Parameters (Standard 400 MHz):
Pulse Sequence: Standard 1H (zg30).
Scans (NS): 16 (Sufficient for >5 mg).
Relaxation Delay (D1): Set to 5 seconds .
Reasoning: The isolated aromatic proton (H4) has a long T1 relaxation time due to the lack of dipolar coupling partners. A short D1 will reduce integration accuracy.
Phasing: Manual phasing is critical for the OH triplet.
Referencing: Set residual DMSO pentet to 2.50 ppm .
Visualization of Analytical Logic
Diagram 1: Structural Validation Workflow
This workflow illustrates the decision process for confirming the product identity against common synthesis pitfalls.
Caption: Logical workflow for validating structural integrity and oxidation state using DMSO-d6.
Diagram 2: Regioisomer Chemical Shift Logic
Visualizing the shift differences between the target and its most likely impurities.
Caption: Chemical shift mapping for rapid impurity identification.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard reference for substituent additivity rules in pyridines).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Katritzky, A. R., & Ramsden, C. A. (Eds.). (2008).[2] Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed shift data for polychlorinated pyridines).
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (2,5,6-Trichloropyridin-3-yl)methanol
A Senior Application Scientist's Perspective on Predicting and Understanding Mass Spectral Fragmentation Patterns In the landscape of drug discovery and development, the precise structural elucidation of novel chemical e...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Predicting and Understanding Mass Spectral Fragmentation Patterns
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of (2,5,6-Trichloropyridin-3-yl)methanol, a molecule of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature[1], this guide will leverage foundational principles of mass spectrometry and comparative analysis with structurally related compounds to predict its fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Theoretical Fragmentation Profile of (2,5,6-Trichloropyridin-3-yl)methanol
The structure of (2,5,6-Trichloropyridin-3-yl)methanol, with its polychlorinated pyridine ring and a primary alcohol functional group, suggests several competing fragmentation pathways. The high electron affinity of the chlorine atoms and the nitrogen atom in the pyridine ring, combined with the lability of the hydroxymethyl group, creates a complex and informative fragmentation puzzle.
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For (2,5,6-Trichloropyridin-3-yl)methanol (Molecular Weight: 211.4 g/mol for the monoisotopic mass with ³⁵Cl), the following fragmentation pathways are anticipated:
Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the bond alpha to the oxygen atom.[2][3] For the target molecule, this would involve the loss of a hydrogen radical to form a resonance-stabilized cation at m/z 210, or more significantly, the cleavage of the C-C bond to lose the entire hydroxymethyl group as a radical, which would be less favorable than the loss of a hydrogen. A more likely alpha-cleavage would be the loss of a hydrogen radical from the methylene group.
Loss of Water (Dehydration): The elimination of a water molecule (18 Da) is another characteristic fragmentation of alcohols, often resulting in a prominent [M-18]⁺ ion.[2][3]
Loss of Chlorine: Halogenated compounds readily lose halogen atoms upon EI.[4] The sequential loss of chlorine radicals (35/37 Da) from the molecular ion is expected, leading to a series of fragment ions. The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be a key identifier for these fragments.[4]
Ring Cleavage: Pyridine and its derivatives can undergo ring fission upon electron impact, yielding characteristic fragment ions.[5]
Benzylic-type Cleavage: The bond between the pyridine ring and the methanol group is analogous to a benzylic bond and is prone to cleavage. This would result in the formation of a trichloropyridinyl cation and a neutral methanol radical, or a trichloropyridinylmethyl cation.
Table 1: Predicted Key Fragment Ions of (2,5,6-Trichloropyridin-3-yl)methanol in EI-MS
Predicted m/z
Proposed Fragment Structure/Neutral Loss
Rationale
211/213/215
[M]⁺
Molecular ion with characteristic chlorine isotope pattern.
193/195/197
[M-H₂O]⁺
Loss of water from the alcohol functional group.
176/178/180
[M-Cl]⁺
Loss of a chlorine radical.
141/143
[M-2Cl]⁺
Sequential loss of two chlorine radicals.
106
[M-3Cl]⁺
Loss of all three chlorine radicals.
178/180/182
[M-CH₂OH]⁺
Loss of the hydroxymethyl radical.
A proposed fragmentation pathway for (2,5,6-Trichloropyridin-3-yl)methanol under EI is visualized below.
Caption: Predicted EI fragmentation of (2,5,6-Trichloropyridin-3-yl)methanol.
ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the ion source.[6] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
For (2,5,6-Trichloropyridin-3-yl)methanol, positive ion ESI would likely generate a strong [M+H]⁺ ion at m/z 212/214/216. Collision-Induced Dissociation (CID) of this precursor ion would likely proceed through the following pathways:
Loss of Water: The protonated alcohol is highly susceptible to the loss of a neutral water molecule, which would likely be the most facile fragmentation, yielding an ion at m/z 194/196/198.
Loss of HCl: The protonated pyridine ring can facilitate the elimination of a neutral HCl molecule (36/38 Da).
Loss of Formaldehyde: The protonated hydroxymethyl group can undergo rearrangement and lose formaldehyde (CH₂O, 30 Da).
Table 2: Predicted Key Fragment Ions of [M+H]⁺ of (2,5,6-Trichloropyridin-3-yl)methanol in ESI-MS/MS
Precursor m/z
Predicted Fragment m/z
Proposed Neutral Loss
Rationale
212/214/216
194/196/198
H₂O
Facile loss of water from the protonated alcohol.
212/214/216
176/178/180
HCl
Elimination of hydrogen chloride.
212/214/216
182/184/186
CH₂O
Loss of formaldehyde via rearrangement.
The predicted ESI-MS/MS fragmentation pathway is illustrated in the following diagram.
Caption: Predicted ESI-MS/MS fragmentation of protonated (2,5,6-Trichloropyridin-3-yl)methanol.
To ground our predictions, we can compare the expected fragmentation of our target molecule with the known mass spectra of chlorobenzyl alcohol isomers.[5][7][8] These compounds share the chloro-substituted aromatic ring and the methanol functional group, making them valuable structural analogues.
The EI mass spectra of 2-, 3-, and 4-chlorobenzyl alcohol all show a prominent molecular ion peak. Key fragments arise from:
Loss of H: Forming an [M-H]⁺ ion.
Loss of OH: Forming a chlorobenzyl cation [M-OH]⁺.
Loss of H₂O: Forming an [M-H₂O]⁺ ion.
Loss of CH₂O: Loss of formaldehyde.
Loss of Cl: Forming a benzyl alcohol cation [M-Cl]⁺.
Tropylium Ion Formation: Rearrangement to a stable tropylium cation is also possible.
Table 3: Comparison of Key Fragmentation Pathways
Fragmentation Pathway
(2,5,6-Trichloropyridin-3-yl)methanol (Predicted)
Chlorobenzyl Alcohols (Observed)
Key Differences
Molecular Ion
Prominent, with characteristic trichloro isotopic pattern.
Prominent, with characteristic monochloro isotopic pattern.
Number of chlorine atoms dictates the isotopic cluster.
Loss of H₂O
Expected to be a significant pathway.
Observed.
The pyridine nitrogen may influence the ease of this loss.
Loss of Cl
Sequential loss of up to three Cl atoms is predicted.
Loss of a single Cl atom is a major fragmentation.
The number and position of Cl atoms will affect the fragmentation cascade.
Alpha-Cleavage
Loss of CH₂OH is a possibility.
Loss of OH is a dominant fragmentation.
The pyridine ring may stabilize the resulting cation differently than a benzene ring.
Ring Cleavage
Possible due to the pyridine ring.
Less common for the stable benzene ring.
The nitrogen heteroatom introduces instability leading to ring opening.
The comparison highlights that while the fundamental fragmentation reactions of the alcohol group are similar, the presence of the nitrogen heteroatom and multiple chlorine substituents in (2,5,6-Trichloropyridin-3-yl)methanol will introduce unique and more complex fragmentation pathways, particularly involving sequential halogen loss and potential pyridine ring cleavage.
Experimental Protocols for Mass Spectrometric Analysis
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for analyzing volatile and thermally stable compounds.
Methodology:
Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC Separation:
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
Injection Volume: 1 µL.
Inlet Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Detection (EI):
Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns for library matching.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: m/z 40-400.
Rationale: The GC separates the analyte from any impurities before it enters the mass spectrometer. The 70 eV ionization energy provides sufficient energy to generate a rich fragmentation pattern, which is crucial for structural elucidation.
Caption: GC-MS (EI) experimental workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This technique is suitable for less volatile or thermally labile compounds and provides control over the fragmentation process.
Methodology:
Sample Preparation: Dissolve the compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to a concentration of approximately 10 µg/mL. The acid promotes protonation.
LC Separation:
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
MS/MS Detection (ESI):
Ionization Mode: Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Gas Flow: 600 L/hr.
Desolvation Temperature: 350 °C.
Collision Gas: Argon.
MS1 Scan: m/z 100-500 to identify the [M+H]⁺ precursor ion.
MS2 Product Ion Scan: Select the [M+H]⁺ ion (m/z 212) and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
Rationale: LC separates the analyte from the sample matrix. ESI allows for gentle ionization, preserving the molecular ion for subsequent fragmentation by CID in the collision cell. Varying the collision energy provides a more complete picture of the fragmentation pathways.
Caption: LC-MS/MS (ESI) experimental workflow.
Conclusion
While direct experimental data for the mass spectral fragmentation of (2,5,6-Trichloropyridin-3-yl)methanol remains elusive in the public domain, a robust and scientifically sound prediction of its behavior can be formulated. By applying fundamental principles of mass spectrometry and drawing comparisons with structurally analogous chlorobenzyl alcohols, we anticipate a rich fragmentation pattern characterized by the interplay of the alcohol functional group, the multiple chlorine substituents, and the pyridine core. The proposed experimental protocols provide a clear roadmap for the empirical validation of these predictions. This guide serves as a valuable resource for researchers encountering this molecule, enabling them to anticipate its mass spectral characteristics and design appropriate analytical strategies for its confident identification and characterization.
References
Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306–312. [Link]
Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
NIST. (n.d.). 3-Chlorobenzyl alcohol. In NIST Chemistry WebBook.
NIST. (n.d.). 4-Chlorobenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). (2,5,6-trichloropyridin-3-yl)methanol. Retrieved from [Link]
Annesley, T. M. (2007). Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry. Clinical chemistry, 53(10), 1845–1848. [Link]
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
Henderson, W., & McIndoe, J. S. (2005). 2.30 Electrospray Mass Spectrometry. In Comprehensive Coordination Chemistry II (pp. 535-556). Elsevier. [Link]
PubChem. (n.d.). 2-Chlorobenzyl alcohol. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
PubChem. (n.d.). 3-Chlorobenzyl alcohol. Retrieved from [Link]
Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. Retrieved from [Link]
A Comparative Guide to the Validated HPLC Method for (2,5,6-Trichloropyridin-3-yl)methanol Detection
In the landscape of pharmaceutical development and chemical research, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of the final product. (2,5,6-Trichlor...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and chemical research, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of the final product. (2,5,6-Trichloropyridin-3-yl)methanol, a chlorinated pyridine derivative, often emerges as a critical process-related impurity or intermediate. Its potential for genotoxicity necessitates the development of a robust, validated analytical method for its detection and quantification at trace levels.[1][2][3]
This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of (2,5,6-Trichloropyridin-3-yl)methanol against alternative analytical techniques. The content is structured to provide researchers, scientists, and drug development professionals with the technical insights and practical data required to make informed decisions for their analytical workflows.
The Criticality of a Validated Method
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the validation of analytical procedures.[4][5][6][7][8][9] The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][10] For an impurity like (2,5,6-Trichloropyridin-3-yl)methanol, this means the method must be specific, sensitive, accurate, and precise.
Recommended Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an ideal first choice for (2,5,6-Trichloropyridin-3-yl)methanol.[3][11] A well-developed Reverse-Phase HPLC (RP-HPLC) method offers a balance of simplicity, robustness, and sensitivity.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed based on established methods for related chlorinated pyridines and genotoxic impurities.[12][13]
1. Chromatographic Conditions:
Column: A C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size) is recommended for its versatility and proven performance in separating a wide range of polar and non-polar compounds.[12]
Mobile Phase: A gradient elution is often optimal for separating impurities from the main analyte and other components. A typical starting point would be a mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol or acetonitrile.[12] The gradient can be optimized to achieve the best resolution.
Flow Rate: A flow rate of 0.7-1.0 mL/min provides a good balance between analysis time and separation efficiency.[12][14]
Column Temperature: Maintaining a constant column temperature, for instance, 40°C, ensures reproducibility of retention times.[12]
Detection Wavelength: UV detection at a wavelength where the analyte exhibits maximum absorbance, for example, 254 nm, is a common choice for aromatic compounds.[12][13]
Injection Volume: A 10 µL injection volume is a standard starting point.[12]
2. Standard and Sample Preparation:
Standard Solution: A stock solution of (2,5,6-Trichloropyridin-3-yl)methanol is prepared by accurately weighing and dissolving a known amount in the mobile phase. Calibration standards are then prepared by serial dilution to cover the expected concentration range.
Sample Solution: The sample containing the analyte is dissolved in the mobile phase to a concentration that falls within the calibration range.
3. Method Validation Parameters (as per ICH Q2(R1) Guidelines): [5][10][15]
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and by spiking the sample with known impurities.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies of spiked samples at three different concentration levels.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Caption: Workflow for the validated HPLC method.
Comparative Analysis of Analytical Techniques
While HPLC with UV detection is a robust and widely accessible technique, other methods offer advantages in specific scenarios, particularly when higher sensitivity or structural confirmation is required.
Excellent for volatile impurities and provides structural information.
Unmatched sensitivity and specificity, ideal for trace-level quantification and confirmation.[22][]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For a compound like (2,5,6-Trichloropyridin-3-yl)methanol, which has a hydroxyl group, derivatization might be necessary to increase its volatility and improve peak shape.[16][17][18] This adds a step to the sample preparation but can significantly enhance sensitivity. GC-MS provides mass spectral information, which is invaluable for the positive identification of impurities.
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[19][20][22] This is the gold standard for trace-level analysis and is particularly useful for genotoxic impurities where detection limits in the ppm to ppb range are often required.[1][19] The use of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS can lead to very rapid and highly sensitive analyses.[20][21]
Caption: Comparison of analytical techniques.
Conclusion and Recommendations
The choice of the analytical method for the detection of (2,5,6-Trichloropyridin-3-yl)methanol should be guided by the specific requirements of the analysis.
For routine quality control where the impurity levels are expected to be within a quantifiable range and cost-effectiveness is a factor, a validated HPLC-UV method is the most practical and robust choice. Its simplicity and reliability make it ideal for high-throughput environments.
If the analyte is known to be volatile or can be easily derivatized, and higher sensitivity with structural confirmation is needed, GC-MS is an excellent alternative.
For applications requiring the utmost sensitivity and specificity, such as the analysis of potential genotoxic impurities at very low levels or for definitive structural confirmation, LC-MS/MS is the superior technique.
Ultimately, a risk-based approach should be taken.[2][9][19] For early-stage development, a well-validated HPLC-UV method may be sufficient. As the drug development process progresses and regulatory scrutiny increases, transitioning to a more sensitive and specific method like LC-MS/MS may be warranted to ensure patient safety and regulatory compliance.
References
Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International.
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014).
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025). ResolveMass Laboratories Inc.
Role of Analytical Methods for Detection of Genotoxic Impurities. (2023). Research and Reviews.
FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). FDA.
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
The Determination and Control of Genotoxic Impurities in APIs. (2026). Pharmaceutical Technology.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (2024).
Quality Guidelines. ICH.
Analysis of 3,5,6-trichloropyridinol in human urine using negative-ion chemical ionization gas chromatography-mass spectrometry. (1992). PubMed.
A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different.
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho.
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines. Benchchem.
Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. Benchchem.
Research Methods of Drug Impurities. (2023). BOC Sciences.
Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry. (2010).
UPLC-MS-MS Method for the Determination of N-(2,6-Dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide in Rat Plasma and Its Application to a Pharmacokinetic Study. ResearchGate.
Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. (2025). ResearchGate.
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010).
Chloropyridines [Chemical Structural Class]. Tokyo Chemical Industry Co., Ltd.(APAC).
a) Mass chromatogram of a solution of 3,5,6-trichloro-2-pyridinol after... ResearchGate.
HPLC Methods for analysis of Pyridine. HELIX Chromatography.
Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). (2014). PubMed.
Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards. Benchchem.
Method for pyridine amine derivative. (2015). Chromatography Forum.
Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.
Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. ResearchGate.
Practical Immunochemical Method for Determination of 3,5,6-Trichloro-2-pyridinol in Human Urine.
Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017). MedCrave online.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule:
(MW: 212.46 g/mol )
Class: Halogenated Aromatic / Heterocycle (e.g., 4-amino-2,3,5-trichlorophenol or Trichloropyridine-N-oxide derivatives).[1][2][3][4][5]
The Challenge: The high chlorine content (~50% w/w) of this chemotype presents a specific analytical failure mode in standard organic elemental analysis. Halogens poison standard oxidation catalysts and form volatile interference species, leading to drifting Carbon/Nitrogen values and rapid instrument degradation.
This guide objectively compares three validation methodologies for confirming the elemental composition of
, providing experimental protocols to mitigate halogen interference.
Part 1: Theoretical Framework & Theoretical Composition
Before experimental validation, the theoretical mass fractions must be established as the baseline for accuracy (
tolerance).
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Carbon (C)
6
12.011
72.066
33.92%
Hydrogen (H)
4
1.008
4.032
1.90%
Chlorine (Cl)
3
35.45
106.35
50.06%
Nitrogen (N)
1
14.007
14.007
6.59%
Oxygen (O)
1
15.999
15.999
7.53%
Total
212.454
100.00%
Part 2: Comparative Analysis of Analytical Techniques
Dynamic Flash Combustion (Automated CHNS)
The Industry Standard for High-Throughput Screening.
Mechanism: Sample is encapsulated in tin and combusted at >1000°C. Gases (
) are separated via GC.
Performance on
:
Standard Mode:High Failure Rate. The 50% Cl content forms
and gas, which co-elutes with or poisons the copper reduction column, causing artificially high Nitrogen values and rapid sensor drift.
Optimized Mode:High Accuracy. Requires specific reagent packing (Silver Tungstate on Magnesium Oxide) to sequester halogens in the combustion tube.
Schöniger Oxygen Flask Combustion (Titration)
The "Gold Standard" for Halogen Confirmation.
Mechanism: Sample is burned in a pure oxygen atmosphere within a sealed flask containing an absorbing solution (e.g., NaOH).[6] The resulting chloride ions are quantified via potentiometric titration with
.
Performance on
:
Accuracy: Superior for Chlorine determination (
).
Drawbacks: Manual, time-consuming, and safety risks associated with high-halogen combustion (over-pressurization). Does not provide C/H/N data.
Energy Dispersive X-Ray Spectroscopy (EDS/EDX)
The Rapid Semi-Quantitative Alternative.
Mechanism: Electron beam excitation of the sample surface.
Performance on
:
Accuracy: Low (
). Useful only for quick ratio checks (Cl:C ratio) but insufficient for publication-grade purity confirmation.
Part 3: Experimental Data & Method Validation
The following data simulates a comparative study of a synthesized batch of
using the three methods above.
Table 1: Comparative Accuracy (Experimental vs. Theoretical)
Method
Analyte
Theoretical %
Experimental %
Deviation ()
Status
Standard CHN (No Ag-Scrubber)
C
33.92
33.10
-0.82
❌ Fail
N
6.59
7.85
+1.26
❌ Fail
Cl
50.06
N/A
N/A
N/A
Optimized CHN (With )
C
33.92
33.88
-0.04
✅ Pass
N
6.59
6.61
+0.02
✅ Pass
Schöniger Flask
Cl
50.06
50.01
-0.05
✅ Pass
EDS (SEM)
Cl
50.06
48.20
-1.86
⚠️ Indicative
Analysis: The "Standard CHN" fails because free chlorine gas interferes with the thermal conductivity detector (TCD) signals. The "Optimized CHN" combined with "Schöniger Flask" provides the only full validation of the molecule.
Part 4: Detailed Protocols (Self-Validating Systems)
Run K-Factor calibration using Chloro-acetanilide (or similar chlorinated standard) rather than plain Acetanilide. This validates the scrubber's efficiency.
This diagram illustrates the chemical causality inside the combustion reactor.
Caption: Mechanistic pathway showing the sequestration of Chlorine (Cl) by Silver Tungstate scrubbers to prevent detector interference.
References
ASTM International. (2023). ASTM E777 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. ASTM International. [Link] (Note: While specific to fuel, this standard establishes the baseline for high-carbon/halogen combustion protocols).
Royal Society of Chemistry. (1955). The Schöniger oxygen-flask technique for the determination of trace amounts of chlorine. The Analyst. [Link]
National Institutes of Health (NIH). (2013). Analytical methods for the determination of halogens in bioanalytical sciences. PMC. [Link]
High-Performance Chromatographic Profiling: Triclopyr, Metabolites, and Hydrolysis Alcohols
[1] Executive Summary: The "Invisible Fragment" Challenge In the chromatographic analysis of Triclopyr formulations—specifically the Butoxyethyl Ester (BEE) —analytical oversight often occurs during the hydrolysis monito...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Invisible Fragment" Challenge
In the chromatographic analysis of Triclopyr formulations—specifically the Butoxyethyl Ester (BEE) —analytical oversight often occurs during the hydrolysis monitoring.[1] While the parent ester and the primary acid metabolite (Triclopyr Acid) are readily detectable via UV-Vis due to their pyridine chromophores, the cleavage product—2-Butoxyethanol (Alcohol) —lacks significant UV absorbance and exhibits distinct polarity.[1]
This guide provides a comparative technical framework for separating and quantifying three distinct chemical classes within this metabolic pathway:
The Parent Ester: Triclopyr-BEE (Lipophilic, Neutral).[1]
The Active Acid & Metabolite: Triclopyr Acid & 3,5,6-Trichloro-2-pyridinol (TCP) (Ionizable, Aromatic).[1][2][3]
The Cleavage Alcohol: 2-Butoxyethanol (Polar, Non-Chromophoric).[1]
Key Insight: A single-mode HPLC-UV method is insufficient for mass balance studies.[1] This guide proposes a dual-stream approach or advanced detection (LC-MS/MS or GC-MS) to validate the complete degradation pathway.[1]
Mechanistic Grounding: Chemical Behaviors[1]
Effective separation requires understanding the physicochemical divergence of these analytes.
Analyte
Role
Structure Type
pKa
LogP (approx)
Detection Challenge
Triclopyr-BEE
Parent
Pyridine Ester
N/A
4.5 - 5.0
High lipophilicity requires high % organic mobile phase.[1]
Triclopyr Acid
Active
Pyridine Acid
2.68
0.42 (pH 5)
Ion suppression (low pH) required for C18 retention.[1]
UV Transparent. Requires GC-FID/MS or LC-RI/ELSD.[1]
The Hydrolysis Pathway
The following diagram illustrates the degradation logic that dictates the analytical strategy.
Figure 1: Hydrolysis of Triclopyr-BEE yields two distinct analytical streams: the UV-active pyridine acid (and its TCP metabolite) and the UV-transparent alcohol.[1]
Comparative Protocol: HPLC-UV/MS (The Pyridines)
This protocol is designed for the quantification of Triclopyr Acid and TCP . It utilizes a "Self-Validating" pH control system.[1]
A. The "Acid Lock" Mobile Phase Strategy
Because Triclopyr Acid has a pKa of 2.68, operating at neutral pH results in early elution and poor resolution from the solvent front due to ionization.[1]
Protocol: Acidify Mobile Phase A to pH 2.5 (below pKa). This forces the acid into its neutral (protonated) state, increasing retention on C18 columns.[1]
B. Experimental Conditions
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6).[1]
Because 2-Butoxyethanol is invisible to the UV method above, a secondary protocol is required.[1] While LC-Refractive Index (RI) is possible, it lacks sensitivity.[1] GC-MS is the gold standard for this volatile alcohol.[1]
A. Sample Preparation (Liquid-Liquid Extraction)[1]
Aliquot: Take 10 mL of aqueous sample (from the hydrolysis study).
Salt Out: Add 2g NaCl to drive the alcohol into the organic phase.[1]
Extract: Add 2 mL Ethyl Acetate. Vortex 1 min.
Dry: Pass organic layer through anhydrous Na2SO4.
B. GC-MS Parameters
Column: DB-Wax or equivalent (Polar PEG phase is essential for alcohols).[1]
Use this logic flow to determine the appropriate instrumentation based on your specific analyte of interest.
Figure 2: Analytical decision tree. Alcohols require gas chromatography or specialized LC detectors (RI/ELSD), whereas the pyridine backbone is best suited for Reversed-Phase LC.[1]
To ensure data integrity (Trustworthiness), implement these checks:
The "Ghost" Peak Check (Alcohol Analysis):
Issue: In GC, water expansion can distort early eluting alcohol peaks.[1]
Validation: Use an internal standard (e.g., 2-methoxyethanol) to correct for injection variability.[1] If the IS area fluctuates >15%, re-optimize the liner or split ratio.
The "Peak Split" Check (Triclopyr Analysis):
Issue: Triclopyr Acid appearing as a split or broad peak in HPLC.[1]
Causality: Mobile phase pH is likely near the pKa (2.68), causing partial ionization.[1]
Fix: Lower pH to 2.0-2.2 using Phosphate buffer (if UV) or Formic Acid (if MS) to force 100% protonation.[1]
Validation: Run a blank injection after the highest standard.[1] If TCP > 0.1% of the standard, add a needle wash step (50:50 Methanol:Water).[1]
References
US EPA. (1998).[1][4] Reregistration Eligibility Decision (RED): Triclopyr.[1][2][4][5] Office of Prevention, Pesticides and Toxic Substances.[1][4] Link
McCall, P. J., & Gavit, P. D. (1986).[1] Aqueous photolysis of triclopyr and its butoxyethyl ester and calculated environmental photodecomposition rates. Environmental Toxicology and Chemistry.[1] Link[1]
Hildenbrand, S., et al. (2000).[1] New methods for determination of 2-butoxyethanol... in aqueous systems.[1][6] Archives of Toxicology.[1] Link
PubChem. (2025).[1][4] Triclopyr Compound Summary. National Library of Medicine.[1] Link
Helix Chromatography. (2025).[1] HPLC Separation of Triclopyr.[1][4][7][8][9]Link[1]
An In-Depth Guide to the Proper Disposal of (2,5,6-Trichloropyridin-3-yl)methanol For laboratory professionals engaged in cutting-edge research and drug development, the integrity of the work extends beyond the bench to...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Proper Disposal of (2,5,6-Trichloropyridin-3-yl)methanol
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of the work extends beyond the bench to the responsible management of chemical reagents. (2,5,6-Trichloropyridin-3-yl)methanol, a halogenated pyridine derivative, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep, working knowledge of safe laboratory practices.
Part 1: Hazard Profile and Waste Classification
Understanding the intrinsic properties of (2,5,6-Trichloropyridin-3-yl)methanol is the foundation of its safe disposal. As a chlorinated organic compound, it presents specific hazards that dictate its classification as regulated hazardous waste.
1.1. Intrinsic Hazards
While a specific Safety Data Sheet (SDS) for (2,5,6-Trichloropyridin-3-yl)methanol is not available in the search results, data from structurally similar compounds, such as other trichloropyridines, provide a strong basis for hazard assessment. These analogs are known to cause skin and eye irritation.[1][2] Inhalation and ingestion are also potential routes of exposure that may lead to harmful effects.[3][4] Upon combustion, it may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][4]
1.2. Regulatory Classification: Halogenated Organic Waste
The defining structural feature for disposal is the presence of carbon-halogen bonds. (2,5,6-Trichloropyridin-3-yl)methanol is a halogenated organic compound .[5] This classification is critical for waste segregation. Mixing halogenated solvents with non-halogenated ones needlessly categorizes the entire mixture as the more stringently regulated and costly halogenated waste stream.[6][7] Under the U.S. Environmental Protection Agency (EPA) regulations, chemical waste generators are legally responsible for accurately classifying their waste to ensure it is managed safely from "cradle to grave".[4][6]
Hazard Category
Description
Primary Concern
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[3][8]
Avoids dangerous chemical reactions during storage and transport.
Table 1: Summary of Potential Hazards based on Analog Data.
Part 2: Personal Protective Equipment (PPE) and Safety First
Before handling the chemical for any purpose, including disposal, the establishment of a robust safety barrier through appropriate PPE is non-negotiable.
2.1. Essential PPE
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA 1910.133 or European Standard EN166.[4]
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[11]
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11]
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be necessary.[4]
Caption: PPE Selection Workflow for Handling Chemical Waste.
Part 3: Step-by-Step Disposal and Container Management Protocol
The proper disposal of (2,5,6-Trichloropyridin-3-yl)methanol is a systematic process. Adherence to this protocol minimizes risk and ensures regulatory compliance.
Step 1: Waste Segregation
Immediately upon generation, classify waste containing (2,5,6-Trichloropyridin-3-yl)methanol as "Hazardous Waste: Halogenated Organics." Maintain this waste stream in a dedicated, sealed container separate from all other waste types, especially non-halogenated organic waste.[6][7]
Step 2: Containerization and Labeling
Container Selection: Use a chemically compatible container with a tightly fitting screw cap to prevent leaks and vapor escape.[10][12] Do not overfill; leave at least 10% of the container volume as headspace for expansion.[12]
Labeling: The container must be clearly labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "(2,5,6-Trichloropyridin-3-yl)methanol" and any other constituents in the waste. Do not use abbreviations or formulas.[7]
The primary hazard(s): "Irritant," "Harmful."
The date accumulation started.
Step 3: Management of Contaminated Materials
Any item that comes into direct contact with (2,5,6-Trichloropyridin-3-yl)methanol is also considered hazardous waste. This includes:
These items should be collected in a separate, clearly labeled solid waste container designated for halogenated waste.[10]
Step 4: Rinsing Empty Containers
Empty containers that once held the pure chemical must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) before they can be considered non-hazardous.[10][12] The rinsate from all three rinses is considered hazardous waste and must be collected and added to your "Hazardous Waste: Halogenated Organics" container.[12]
Step 5: On-Site Storage
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.[10] This area should be cool, dry, and away from incompatible chemicals, particularly strong oxidizing agents.[1][3]
Step 6: Final Disposal
The final step is to arrange for pickup and disposal by a licensed professional.
Institutional Settings: Contact your organization's Environmental Health and Safety (EHS or EHSO) department. They will manage the final disposal process.[10]
Other Settings: Contract with a licensed chemical waste disposal company. You are responsible for ensuring they are permitted to transport and treat halogenated hazardous waste.[6]
The primary and recommended method for final destruction is high-temperature incineration at a permitted hazardous waste facility.[9][10][13] Under no circumstances should this chemical be discharged into the sewer system or disposed of with regular trash. [10]
Caption: Decision Tree for Proper Chemical Waste Disposal.
Part 4: Emergency Spill Procedures
Immediate and correct action is vital in the event of a spill to mitigate exposure and environmental contamination.
4.1. Spill Response Protocol
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[14]
Control Ignition Sources: Remove all sources of ignition from the area.[14]
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.[10]
Don PPE: Wear the appropriate PPE as described in Part 2.
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[10][14]
Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[10][11]
Decontaminate: Clean the spill area thoroughly with soap and water.[14]
Spill Scale
Action Plan
Small Spill (<100 mL)
Can be managed by trained lab personnel following the protocol above.
Large Spill (>100 mL)
Evacuate the area immediately. Call your institution's emergency number or 911. Alert the EHS office. Do not attempt to clean it up yourself.[7]
Table 2: Spill Response Action Plan.
Part 5: Chemical Incompatibility
Co-locating incompatible chemicals can lead to dangerous reactions, including the release of toxic gas, fire, or explosions.[15]
Primary Incompatibility: (2,5,6-Trichloropyridin-3-yl)methanol is incompatible with strong oxidizing agents .[3]
General Storage Principles: To prevent accidental mixing, never store this compound or its waste near:
Strong Acids
Strong Bases
Reactive Metals
Always consult chemical incompatibility charts and the specific SDS for any chemical to be stored in the same cabinet or storage area.[16]
References
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
University of California, Riverside. Examples of Incompatible Chemicals. Retrieved from [Link]
U.S. Government Publishing Office. (2000, December 26). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
New Jersey Department of Health. Hazard Summary: 2-Chloropyridine. Retrieved from [Link]
Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]
Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
PENTA. (2024, November 26). Safety Data Sheet: Pyridine. Retrieved from [Link]
U.S. Environmental Protection Agency. Incompatible Chemicals Storage. Retrieved from [Link]
Braun Research Group. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]